molecular formula C10H19NO3 B124386 Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 152537-03-6

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Katalognummer: B124386
CAS-Nummer: 152537-03-6
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: PIEFOIGZJZFQQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFOIGZJZFQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626710
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152537-03-6
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152537-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the chemical and physical properties, synthesis, and applications of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. It is a key intermediate in organic synthesis, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide consolidates essential data, experimental procedures, and safety information to support its use in research and drug discovery.

Chemical and Physical Properties

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is a valuable scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step syntheses.

Table 1: Core Chemical and Physical Data

PropertyValueSource
CAS Number 152537-03-6[1][2][3]
Molecular Formula C₁₀H₁₉NO₃[1][3][4][5]
Molecular Weight 201.26 g/mol [4][5]
IUPAC Name This compound[5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 287.4±13.0 °C (Predicted)[4][6]
Density 1.092±0.06 g/cm³ (Predicted)[4][6]
pKa 15.05±0.10 (Predicted)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation of this compound.

¹H NMR Spectrum: The structure is confirmed by proton NMR in deuterochloroform (CDCl₃).[4]

  • δ 4.0 (t, 2H)

  • δ 3.60 (m, 4H)

  • δ 2.65 (m, 1H)

  • δ 1.85 (m, 2H)

  • δ 1.43 (s, 9H)

A purity of ≥97.0% is typically confirmed by NMR analysis.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of N-Boc-3-azetidineacetic acid.[4]

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (N-Boc-3-azetidineacetic acid)

  • Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (18.17 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of borane in THF (54.5 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • After the reaction period, quench the unreacted borane by slowly adding deionized water dropwise.

  • Dilute the reaction mixture with ethyl acetate (150 mL).

  • Wash the organic phase with deionized water (100 mL).

  • Dry the separated organic phase with anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a clear oil. The reported yield for this procedure is 100%.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-Boc-3-azetidineacetic acid in THF cool Cool to 0°C start->cool add_borane Add Borane-THF solution dropwise cool->add_borane stir Stir at 0°C for 1 hour add_borane->stir quench Quench with H₂O stir->quench extract Dilute with EtOAc & wash with H₂O quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Final Product: Clear Oil concentrate->product

Synthesis workflow for this compound.

Biological Role and Applications

PROTAC Linker

This molecule is primarily used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

A PROTAC molecule consists of three components:

  • A ligand that binds to a target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects these two ligands.

This compound serves as a building block for this linker, providing a specific length and spatial orientation to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.

G cluster_protac PROTAC Molecule cluster_system Cellular System protac Target Ligand Linker (from this compound) E3 Ligase Ligand target Target Protein protac->target Binds e3 E3 Ubiquitin Ligase protac->e3 Recruits degradation Target Protein Degradation e3->degradation Leads to

Logical relationship of a PROTAC utilizing the azetidine-based linker.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[2]

GHS Hazard Classification:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[2]

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[2][5]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2][5]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2][5]

Precautionary Statements (Prevention):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure an accessible safety shower and eye wash station are nearby.[2]

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Wear suitable protective gloves.[2]

  • Skin and Body Protection: Wear impervious clothing.[2]

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

Technical Guide: Structure Elucidation of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The document outlines the analytical methodologies and data interpretation required to confirm the chemical structure of this compound. It includes detailed experimental protocols for spectroscopic techniques, tabulated spectral data, and logical workflow diagrams to aid in the elucidation process. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often utilized as a linker in the development of PROteolysis TArgeting Chimeras (PROTACs)[1][2]. Accurate structural confirmation is a critical aspect of its synthesis and application in drug discovery pipelines. This guide details the process of its structure elucidation using modern spectroscopic methods.

Compound Identity:

ParameterValue
IUPAC Name This compound[3]
CAS Number 152537-03-6[3][4]
Molecular Formula C₁₀H₁₉NO₃[3][4]
Molecular Weight 201.27 g/mol [3][4]
Appearance Colorless to light yellow liquid[4]
SMILES CC(C)(C)OC(=O)N1CC(C1)CCO[3]

Spectroscopic Data for Structure Elucidation

The following sections present the expected spectroscopic data for this compound. While direct experimental spectra are not publicly available, this data is predicted based on the known structure and typical spectroscopic values for the constituent functional groups.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.95t2H-CH₂- (azetidine ring, adjacent to N)
~ 3.65t2H-CH₂-OH
~ 3.30t2H-CH₂- (azetidine ring, adjacent to N)
~ 2.50m1H-CH- (azetidine ring)
~ 1.70q2H-CH₂-CH₂OH
~ 1.45s9H-C(CH₃)₃
~ 1.60 (broad)s1H-OH
¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~ 156.5C=O (carbamate)
~ 79.5-C(CH₃)₃
~ 60.5-CH₂-OH
~ 55.0-CH₂- (azetidine ring, adjacent to N)
~ 37.0-CH₂-CH₂OH
~ 34.0-CH- (azetidine ring)
~ 28.5-C(CH₃)₃
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2975-2850StrongC-H stretch (alkane)
1690StrongC=O stretch (carbamate)
1365MediumC-H bend (t-butyl)
1160StrongC-O stretch (ester and alcohol)
1120StrongC-N stretch (azetidine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zIon
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M+H - C₄H₈]⁺
102.08[M+H - C₅H₉O₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean plates before running the sample.

    • Obtain a sufficient number of scans for a clear spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflows for structure elucidation.

Structure_Elucidation_Workflow Overall Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Spectroscopic_Data_Interpretation Spectroscopic Data Interpretation Logic cluster_nmr NMR Data cluster_ir_ms IR & MS Data cluster_deduction Structural Deduction H_NMR 1H NMR: - Chemical Shifts - Integration - Multiplicity Proton_Env Determine Proton Environments H_NMR->Proton_Env C_NMR 13C NMR: - Number of Signals - Chemical Shifts Carbon_Backbone Identify Carbon Skeleton C_NMR->Carbon_Backbone IR_Data IR: - Functional Group Identification (O-H, C=O, C-N) Functional_Groups Confirm Functional Groups IR_Data->Functional_Groups MS_Data MS: - Molecular Ion Peak (M+H)+ - Fragmentation Pattern Molecular_Formula Verify Molecular Formula and Weight MS_Data->Molecular_Formula Final_Structure Assembled Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical flow for interpreting spectroscopic data to deduce the chemical structure.

Conclusion

The structural elucidation of this compound is achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By systematically analyzing the data from these techniques, the connectivity of the atoms and the presence of key functional groups can be unequivocally determined, confirming the identity and purity of the compound. This guide provides the necessary framework and expected data for researchers to confidently perform and interpret these analyses.

References

Technical Guide: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine rings, allows for precise control over the spatial orientation of substituents. This structural feature can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding. While the synthesis of this strained ring system has historically posed challenges, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery. Consequently, the azetidine motif is now a key component in several approved drugs and numerous clinical candidates across various therapeutic areas, including oncology and inflammatory diseases.

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable building block within this class of compounds. Its bifunctional nature, featuring a protected amine and a primary alcohol, makes it a versatile synthon for introducing the azetidine core into more complex molecules. Notably, it has gained significant attention as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 152537-03-6[1]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Appearance Colorless to light yellow oil/liquid[3]
Boiling Point 287.4 ± 13.0 °C (Predicted)[2]
Density 1.092 ± 0.06 g/cm³ (Predicted)[2]
pKa 15.05 ± 0.10 (Predicted)[2]
Storage Store long-term in a cool, dry place. Under inert gas (nitrogen or Argon) at 2-8°C is recommended.[2]

Table 2: Spectroscopic Data

Spectrum TypeData
¹H NMR (CDCl₃) δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)[2]
¹³C NMR Predicted shifts would include signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the azetidine ring carbons (~35-60 ppm), the ethyl side chain carbons (~30-40 ppm for CH₂ and ~60 ppm for CH₂OH), and the carbonyl carbon (~156 ppm).
Infrared (IR) Expected characteristic peaks include a strong C=O stretch (from the carbamate) around 1690 cm⁻¹, a broad O-H stretch (from the alcohol) around 3400 cm⁻¹, and C-H stretching vibrations around 2850-3000 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z = 201.1365 (exact mass). Common fragments would likely result from the loss of the tert-butyl group or the Boc protecting group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid.

Synthesis via Reduction of N-Boc-3-azetidineacetic acid

A common and effective method involves the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Experimental Protocol:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in anhydrous tetrahydrofuran (THF, 18.17 mL) in a round-bottom flask.[2]

  • Cool the solution to 0 °C in an ice bath with continuous stirring.[2]

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (54.5 mL) dropwise to the cooled solution.[2]

  • Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.[2]

  • After 1 hour, quench the unreacted borane by the slow, dropwise addition of water.[2]

  • Dilute the reaction mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).[2]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a clear oil.[2]

Diagram 1: Synthetic Workflow

G start 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid in THF step1 Cool to 0 °C start->step1 step2 Add Borane-THF complex (1M in THF) step1->step2 step3 Stir at 0 °C for 1 hour step2->step3 step4 Quench with water step3->step4 step5 Workup (EtOAc extraction, wash, dry, concentrate) step4->step5 end_product This compound step5->end_product

Caption: General workflow for the synthesis of the title compound.

Application in Drug Discovery: A Key Linker for PROTACs

This compound is a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azetidine moiety in the linker can influence the physicochemical properties and the conformational orientation of the PROTAC, which are critical for its efficacy. The hydroxyl group of this compound provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, often after conversion to a more reactive functional group.

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

Diagram 2: PROTAC Mechanism of Action

G PROTAC PROTAC Target Target Protein PROTAC->Target binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Target->TernaryComplex Degradation Degradation Target->Degradation E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination induces Ubiquitination->Target tags Proteasome Proteasome Ubiquitination->Proteasome recruits Proteasome->Degradation mediates Ub Ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[4][5] PROTACs that target BTK for degradation have shown promise in overcoming resistance to traditional BTK inhibitors.[6] this compound can be incorporated as a linker in the synthesis of such BTK-targeting PROTACs.

Diagram 3: BTK Signaling Pathway and PROTAC Intervention

G cluster_pathway BCR Signaling Pathway cluster_protac PROTAC Intervention BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream activates Degradation BTK Degradation BTK->Degradation CellGrowth B-Cell Proliferation and Survival Downstream->CellGrowth promotes BTK_PROTAC BTK-targeting PROTAC BTK_PROTAC->BTK binds E3Ligase E3 Ligase BTK_PROTAC->E3Ligase recruits E3Ligase->Degradation Degradation->BTK blocks activation

Caption: BTK signaling pathway and its disruption by a BTK-targeting PROTAC.

Conclusion

This compound is a synthetically accessible and highly versatile building block for drug discovery and development. Its incorporation of the conformationally constrained azetidine scaffold, combined with readily functionalizable groups, makes it particularly valuable. The growing interest in PROTAC technology has highlighted the importance of linker design, and this molecule provides a robust platform for creating effective protein degraders. Further exploration of its use in the synthesis of PROTACs targeting a range of disease-relevant proteins is a promising avenue for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in leveraging this important chemical entity.

References

In-Depth Technical Guide: Molecular Weight of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.

Chemical Identity and Formula

This compound is a substituted azetidine derivative. Its chemical structure is comprised of a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-hydroxyethyl side chain.

The molecular formula for this compound has been determined to be C₁₀H₁₉NO₃ .[1][2] This formula is the foundation for calculating its molecular weight.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition and Weights

The following table summarizes the atomic composition of this compound and the standard atomic weights of each element.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011[3]120.11
HydrogenH191.008[4][5]19.152
NitrogenN114.007[6][7]14.007
OxygenO315.999[8][9]47.997
Total 33 201.266
Final Molecular Weight

Based on the summation of the atomic weights of its constituent atoms, the calculated molecular weight of this compound is 201.27 g/mol .[1] This value is consistent with figures published in chemical supplier catalogs and databases.[1][2] Another source states the molecular weight as 201.26 g/mol .[2]

Experimental Determination

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. This technique measures the mass-to-charge ratio of ions and provides a highly accurate determination of the molecular mass.

Sample Experimental Protocol: Mass Spectrometry

A common method for determining the molecular weight is Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: A dilute solution of the compound is prepared in methanol, typically at a concentration of 10-100 µg/mL. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation and the formation of [M+H]⁺ ions.

  • Instrument Setup: The mass spectrometer is calibrated using a standard calibration compound. The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized for the analyte.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 g/mol ) from the observed m/z value.

Visualization of the Molecular Weight Calculation

The logical flow of the molecular weight calculation can be visualized as follows:

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (g/mol) cluster_total_weights Total Element Weights C Carbon (C) 10 atoms AW_C 12.011 H Hydrogen (H) 19 atoms AW_H 1.008 N Nitrogen (N) 1 atom AW_N 14.007 O Oxygen (O) 3 atoms AW_O 15.999 TW_C 120.11 AW_C->TW_C x 10 TW_H 19.152 AW_H->TW_H x 19 TW_N 14.007 AW_N->TW_N x 1 TW_O 47.997 AW_O->TW_O x 3 Sum Summation TW_C->Sum TW_H->Sum TW_N->Sum TW_O->Sum MW Molecular Weight 201.266 g/mol Sum->MW

Caption: Workflow for calculating the molecular weight.

References

Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for the key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Introduction

This compound (CAS No. 152537-03-6) is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structure makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The synthetic route outlined herein proceeds through key intermediates, including tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. The pathway involves an oxidation, a Horner-Wadsworth-Emmons olefination, and a final reduction step.

Synthetic_Pathway A N-Boc-3-hydroxyazetidine B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation C tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D This compound C->D Reduction

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthetic sequence.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to tert-Butyl 3-oxoazetidine-1-carboxylate

The initial step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone. A common and efficient method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation.

Experimental Protocol (TEMPO-catalyzed Oxidation): [1]

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) at -15 to 5 °C are slowly added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol). A mixture of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) is then added, and the reaction is stirred for 30 minutes. Upon completion, the reaction is quenched with a 15% aqueous solution of sodium thiosulfate (100 mL). The mixture is extracted with ethyl acetate, the organic layer is washed with water, and the solvent is removed under vacuum to yield the desired product.

Starting MaterialReagentsSolventTemperatureTimeProductYield
tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO, KBr, KHCO₃, NaClOCH₂Cl₂, Water-15 to 5 °C30 mintert-Butyl 3-oxoazetidine-1-carboxylateHigh
Step 2: Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate is then converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: [2]

Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL). After 30 minutes, a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is added, and the resulting mixture is stirred for 1 hour. The reaction is quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic solutions are dried over anhydrous Na₂SO₄, and the solvents are removed under reduced pressure to give the product.

Starting MaterialReagentsSolventTemperatureTimeProductYield
tert-Butyl 3-oxoazetidine-1-carboxylateMethyl 2-(dimethoxyphosphoryl)acetate, NaHTHFRoom Temp.1 htert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateNot specified
Step 3: Reduction to this compound

The final step involves the reduction of the α,β-unsaturated ester. This can be achieved through catalytic hydrogenation, which typically reduces both the carbon-carbon double bond and the ester functionality.

Experimental Protocol (Catalytic Hydrogenation):

A solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethanol is subjected to hydrogenation in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. Specific conditions such as pressure, temperature, and reaction time may need to be optimized.

Alternatively, a two-step reduction can be employed. First, a conjugate reduction of the double bond, followed by the reduction of the saturated ester to the primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Starting MaterialReagentsSolventTemperatureTimeProductYield
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateH₂, Pd/C (or other catalyst)Methanol/EthanolRoom Temp.VariesThis compoundHigh
tert-Butyl 3-(2-methoxycarbonyl)azetidine-1-carboxylateLiAlH₄THF0 °C to Room Temp.VariesThis compoundHigh

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the key synthetic transformations.

Oxidation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve N-Boc-3-hydroxyazetidine in CH2Cl2 B Cool to -15 to 5 °C A->B C Add KBr solution and TEMPO B->C D Add KHCO3/NaClO solution C->D E Stir for 30 min D->E F Quench with Na2S2O3 E->F G Extract with Ethyl Acetate F->G H Wash with Water G->H I Dry and Concentrate H->I J Obtain tert-Butyl 3-oxoazetidine-1-carboxylate I->J

Caption: Workflow for the TEMPO-catalyzed oxidation of N-Boc-3-hydroxyazetidine.

HWE_Workflow cluster_0 Ylide Formation cluster_1 Reaction cluster_2 Workup and Isolation A Suspend NaH in dry THF B Add Methyl 2-(dimethoxyphosphoryl)acetate A->B C Stir for 30 min B->C D Add solution of 1-Boc-3-azetidinone in THF C->D E Stir for 1 h D->E F Quench with Water E->F G Separate layers F->G H Extract aqueous layer with Ethyl Acetate G->H I Dry and Concentrate H->I J Obtain tert-Butyl 3-(2-methoxy-2- oxoethylidene)azetidine-1-carboxylate I->J

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route from readily available starting materials. The detailed protocols and structured data provide a solid foundation for researchers in the field of drug discovery and development to produce this key intermediate for their synthetic campaigns. The provided workflows offer a clear visual representation of the experimental procedures, facilitating ease of understanding and implementation in a laboratory setting.

References

"Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. These functional groups make it a versatile linker component in the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 152537-03-6
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.27 g/mol
Appearance Colorless to light yellow liquid
Boiling Point (Predicted) 287.4 ± 13.0 °C
Density (Predicted) 1.092 ± 0.06 g/cm³
Purity (Typical) ≥97.0% (by ¹H NMR)
Storage Conditions Store at room temperature. For long-term, in solvent at -20°C to -80°C.

Table 1: Physicochemical properties of this compound.[2][3]

Analytical DataObservation
¹H NMR Spectrum Consistent with the chemical structure.

Table 2: Summary of analytical data.[2]

Experimental Protocols: Synthesis

Step 1: Wittig-type reaction to introduce the two-carbon chain

This step involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate ylide to form an α,β-unsaturated ester.

  • Reagents and Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

    • The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

    • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by column chromatography on silica gel.

Step 2: Reduction of the ester and alkene

This step involves the reduction of both the ester and the double bond to yield the final product.

  • Reagents and Materials:

    • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • A solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

    • The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • The resulting slurry is stirred for 30 minutes until a white precipitate forms.

    • Sodium sulfate decahydrate can be added to aid in the precipitation. The mixture is filtered through a pad of Celite, and the filter cake is washed with THF or ethyl acetate.

    • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Applications in Drug Development: PROTACs

This compound is primarily used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The azetidine ring provides a degree of rigidity and a specific three-dimensional conformation to the linker, which can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6] The hydroxyethyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

General PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Ub_POI->POI Deubiquitination (escape) Ub_POI->E3 Release Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of a PROTAC, leading to protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component generally follows the workflow depicted below.

PROTAC_Synthesis_Workflow start tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate step1 Activate Hydroxyl Group (e.g., mesylation, tosylation) start->step1 step2a Couple with E3 Ligase Ligand step1->step2a step2b Couple with POI Ligand step1->step2b intermediate_a Linker-E3 Ligand Conjugate step2a->intermediate_a intermediate_b Linker-POI Ligand Conjugate step2b->intermediate_b step3a Boc Deprotection intermediate_a->step3a step3b Boc Deprotection intermediate_b->step3b deprotected_a Free Amine Linker-E3 Conjugate step3a->deprotected_a deprotected_b Free Amine Linker-POI Conjugate step3b->deprotected_b step4a Couple with POI Ligand deprotected_a->step4a step4b Couple with E3 Ligase Ligand deprotected_b->step4b final_protac Final PROTAC Molecule step4a->final_protac step4b->final_protac

Caption: A general workflow for the synthesis of a PROTAC.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Table 3: GHS Hazard Statements.[7]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecules, most notably as a linker for PROTACs. Its specific structural features—a semi-rigid azetidine core and a reactive hydroxyl group—offer advantages in the rational design of molecules intended to modulate biological pathways. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development efforts.

References

A Technical Guide to tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and subsequent derivatization, and present its application in the creation of potent and selective protein degraders. A particular focus is placed on its role in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncological signaling pathways. This guide aims to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics based on targeted protein degradation.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structure makes it an attractive linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine ring provides a degree of conformational rigidity to the linker, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal hydroxyl group offers a convenient handle for further chemical modification and attachment to either the target protein ligand ("warhead") or the E3 ligase ligand.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 152537-03-6[1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Appearance Colorless to light yellow oil[3]
Boiling Point (Predicted) 287.4 ± 13.0 °C
Density (Predicted) 1.092 ± 0.06 g/cm³
Purity (NMR) ≥97.0%[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H).[4]

Synthesis and Derivatization

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid. Subsequent derivatization, such as bromination of the hydroxyl group, provides a reactive handle for coupling reactions in PROTAC synthesis.

Synthesis of this compound

A common synthetic route involves the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Experimental Protocol:

To a solution of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (THF, 18.17 mL) at 0 °C, a 1 M solution of borane-tetrahydrofuran complex in THF (54.5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Water is then slowly added to quench the excess borane. The mixture is diluted with ethyl acetate (150 mL) and washed with deionized water (100 mL). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a clear oil.[4]

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acidBorane-tetrahydrofuran complexTHF1 hour0 °C100%[4]
tert-butyl 3-(carboxymethyl)azetidine-1-carboxylateNot specifiedNot specifiedNot specifiedNot specified94.15%
Bromination of this compound

The conversion of the hydroxyl group to a bromide provides an electrophilic site for coupling with nucleophilic partners.

Experimental Protocol:

To a solution of this compound (6.1 g, 30.3 mmol) in dichloromethane (100 mL) at 0 °C, carbon tetrabromide (19.8 g, 60.6 mmol) and triphenylphosphine (15.7 g, 60.6 mmol) are added sequentially. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is concentrated, and the residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
This compoundCarbon tetrabromide, TriphenylphosphineDichloromethaneOvernightRoom Temperature69.4%

Application in PROTAC Synthesis: Targeting IRAK4

A significant application of this compound is in the synthesis of PROTACs targeting IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

PROTACs that induce the degradation of IRAK4 offer a therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[1]

The IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the simplified IRAK4 signaling cascade and the intervention point for an IRAK4-targeting PROTAC.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Complex IRAK4->Myddosome Assembly Proteasome Proteasome IRAK4->Proteasome Ubiquitination & Degradation TRAF6 TRAF6 Myddosome->TRAF6 Activation IKK IKK Complex TRAF6->IKK Activation NFkB NF-κB IKK->NFkB Activation Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Ub Ubiquitin Ub->IRAK4 PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3 E3 Ligase (e.g., CRBN) PROTAC->E3

Caption: IRAK4 signaling pathway and PROTAC-mediated degradation.

General Workflow for IRAK4 PROTAC Synthesis

The synthesis of an IRAK4-targeting PROTAC is a modular process involving the separate synthesis of the IRAK4 ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. This compound serves as a precursor to a portion of the linker.

PROTAC_Synthesis_Workflow cluster_components Component Synthesis cluster_assembly PROTAC Assembly Warhead IRAK4 Ligand (Warhead) Coupling1 Coupling Step 1 Warhead->Coupling1 Linker_Precursor tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate Linker_Modification Linker Functionalization Linker_Precursor->Linker_Modification E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Coupling2 Coupling Step 2 E3_Ligand->Coupling2 Linker_Modification->Coupling1 Coupling1->Coupling2 Final_PROTAC Final IRAK4 PROTAC Coupling2->Final_PROTAC

Caption: General workflow for the synthesis of an IRAK4-targeting PROTAC.

Biological Activity of IRAK4-Targeting PROTACs

The efficacy of IRAK4-targeting PROTACs is typically assessed by measuring the degradation of IRAK4 protein in cellular assays, often using Western blotting. The potency is quantified by the DC₅₀ value, which is the concentration of the PROTAC that induces 50% degradation of the target protein.

Compound IDLinker TypeCell LineDC₅₀ (nM)Reference
Compound 9PEG2OCI-LY10Potent degradation at 1 µM[1]
FIP22RigidNot specified3.2
Compound 812-atom carbonPBMC259
Compound 9 (GSK)Spirocyclic pyrimidinePBMC36

Experimental Protocol: Western Blot for IRAK4 Degradation

  • Cell Culture and Treatment: Seed cells (e.g., OCI-LY10 or TMD8) in appropriate culture vessels and allow them to adhere. Treat the cells with varying concentrations of the IRAK4-targeting PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Quantify the band intensities using densitometry software and normalize the IRAK4 signal to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid azetidine core and readily modifiable hydroxyl group provide medicinal chemists with a powerful tool for the rational design of potent and selective protein degraders. The successful application of this linker in the development of IRAK4-targeting PROTACs highlights its potential in creating novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a practical resource for researchers in the expanding field of targeted protein degradation.

References

"Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential data, including physical characteristics, spectral information, and safety protocols, to support its application in research and development. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a conceptual workflow illustrating its use in PROTAC synthesis.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structural arrangement makes it a valuable intermediate for introducing the azetidine moiety into larger molecules. The azetidine ring is a sought-after feature in drug design as it can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability. The terminal hydroxyl group offers a convenient handle for further chemical modifications, making it an ideal component for constructing linkers in PROTACs and other targeted therapeutic agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in chemical synthesis.

General Information
IdentifierValue
IUPAC Name This compound[2]
CAS Number 152537-03-6[3][4]
Molecular Formula C₁₀H₁₉NO₃[1][3][4]
Molecular Weight 201.26 g/mol [2][3]
Appearance Colorless to light yellow liquid[4]
Physical Properties
PropertyValue
Boiling Point 287.4 ± 13.0 °C (Predicted)[3][5]
Density 1.092 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 127.6 ± 19.8 °C[5]
Spectral Data
Spectrum TypeData
¹H NMR (CDCl₃) δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)[3]
Purity (NMR) ≥97.0%[4]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of N-Boc-3-azetidineacetic acid.[3]

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (18.17 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 54.5 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted borane.

  • Dilute the mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a clear oil.

Applications in Drug Discovery

This compound serves as a versatile linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate D Linker Activation A->D 1. Activate -OH B Target Protein Ligand (with reactive group) E Conjugation 1 B->E C E3 Ligase Ligand (with reactive group) G Conjugation 2 C->G D->E 2. Couple F Deprotection (optional) E->F 3. Remove Boc F->G 4. Couple H PROTAC Molecule G->H 5. Final PROTAC

Caption: Conceptual workflow for PROTAC synthesis.

Safety and Handling

Hazard Identification

This compound is associated with the following hazards:

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

Recommended Handling Precautions
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Use only outdoors or in a well-ventilated area.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Storage
  • Store at room temperature for up to 3 years.[4]

  • In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[4][5]

  • Keep container tightly closed in a dry and well-ventilated place.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. This guide provides essential information for its safe and effective use in the laboratory. The provided synthesis protocol and conceptual workflow for its application in PROTAC development are intended to facilitate further research and innovation in the field of targeted protein degradation. Researchers should always consult the relevant safety data sheets and perform thorough risk assessments before handling this compound.

References

An In-Depth Technical Guide on the Safety and Hazards of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a heterocyclic building block commonly used in medicinal chemistry and drug discovery. While specific toxicological data is limited in publicly available literature, the compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This guide provides a comprehensive overview of the known safety and hazard information, outlines general experimental protocols for toxicity testing based on OECD guidelines, and offers recommendations for safe handling and emergency procedures.

Hazard Identification and Classification

This compound is classified according to the GHS with the following hazard statements and corresponding pictograms.

GHS Classification: [1][2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

GHS Label Elements:

  • Pictograms:

    • alt text

  • Signal Word: Warning[1]

  • Hazard Statements: [1][2]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [1]

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

Quantitative Data Summary

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular Formula C10H19NO3[3][4]
Molecular Weight 201.26 g/mol [3][5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 287.4 ± 13.0 °C at 760 mmHg[1]
Flash Point 127.6 ± 19.8 °C[1]
Purity ≥97.0% (NMR)[4]
Storage Temperature 2-8°C under inert gas[5]
Table 2: Toxicity Data
EndpointGHS ClassificationHazard StatementNotes
Acute Oral Toxicity Category 4H302: Harmful if swallowedEstimated LD50 between 300 and 2000 mg/kg (oral, rat).[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationReversible skin damage.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationReversible eye irritation.[1][2]
Respiratory Irritation Category 3H335: May cause respiratory irritationTransient irritation of the respiratory tract.[1][2]
Carcinogenicity No data available-Not classified as a carcinogen by IARC, ACGIH, or NTP.[6]
Germ Cell Mutagenicity No data available-
Reproductive Toxicity No data available-

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the classifications are likely based on standardized methodologies such as the OECD Guidelines for the Testing of Chemicals. The following are general descriptions of the protocols that would be used to determine the observed hazards.

Acute Oral Toxicity (based on OECD Guideline 420)[1][7][8]

The Fixed Dose Procedure is used to assess the acute oral toxicity.

  • Animal Model: Typically, young adult female rats are used.[7]

  • Dosage: A single oral dose of the substance is administered. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Procedure:

    • A sighting study may be performed to determine the appropriate starting dose.

    • Animals are dosed sequentially. The dose for each subsequent animal depends on the outcome for the previous animal.

    • If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal shows signs of toxicity, further animals are dosed at the same level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[8]

  • Endpoint: The test allows for classification of the substance into a GHS category based on the observed toxicity at specific dose levels, rather than determining a precise LD50.[7]

Skin Irritation (based on in vitro OECD Guideline 439)[10]

The in vitro skin irritation test uses a reconstructed human epidermis (RhE) model.

  • Test System: A three-dimensional RhE model that mimics the properties of the upper layers of human skin is used.[9]

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.

    • The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[9]

    • After exposure, the chemical is removed by washing.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9]

  • Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[9]

Eye Irritation (based on in vitro OECD Guideline 492)

The in vitro eye irritation test uses a reconstructed human cornea-like epithelium (RhCE) model.

  • Test System: A three-dimensional RhCE model that mimics the human corneal epithelium.[10]

  • Procedure:

    • The test chemical is applied to the surface of the RhCE tissue.

    • The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[10]

    • After exposure, the chemical is removed, and the tissue is incubated for a post-exposure period.

  • Endpoint: Cell viability is determined using an MTT assay. A reduction in viability below a specified cutoff (e.g., ≤ 60%) leads to classification as an eye irritant.[10]

Potential Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the public domain regarding the signaling pathways or biological mechanisms of toxicity for this compound. However, research on a related compound, azetidine-2-carboxylic acid, has shown that it can act as a proline analogue and be misincorporated into proteins. This leads to protein misfolding and the induction of the unfolded protein response, triggering a global stress response in cells.[11] It is plausible, though not proven, that this compound or its metabolites could exert toxicity through a similar mechanism. Further research is required to elucidate the specific toxicological pathways of this compound.

Visualizations

Hazard Identification and Risk Assessment Workflow

Hazard_Assessment_Workflow Figure 1: Hazard Identification and Risk Assessment Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management A Literature Review & Existing Data Analysis (SDS, PubChem) B In Silico Prediction (Structure-Activity Relationship) A->B Initial Screening C In Vitro Testing (e.g., OECD 439, 492) B->C Refine Assessment D In Vivo Testing (if necessary) (e.g., OECD 420) C->D Confirmatory Testing F Dose-Response Assessment D->F E Exposure Assessment (Route, Duration, Frequency) G Risk Characterization E->G F->G H Implementation of Control Measures (PPE, Ventilation) G->H I Development of Safe Handling Procedures H->I J Emergency Preparedness I->J

Caption: Hazard Identification and Risk Assessment Workflow

Personal Protective Equipment (PPE) Logic Diagram

PPE_Logic_Diagram Figure 2: Personal Protective Equipment (PPE) Selection Logic cluster_hazards Potential Exposure Routes cluster_ppe Required PPE Start Handling Chemical? Inhalation Inhalation of Vapors/Aerosols? Start->Inhalation Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Splash? Start->Eye_Contact Respirator Use Respirator Inhalation->Respirator Yes Gloves Wear Chemical-Resistant Gloves Skin_Contact->Gloves Yes Lab_Coat Wear Lab Coat Skin_Contact->Lab_Coat Yes Goggles Wear Safety Goggles/ Face Shield Eye_Contact->Goggles Yes

Caption: Personal Protective Equipment (PPE) Selection Logic

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Under fire conditions, may decompose to emit toxic fumes, including carbon oxides and nitrogen oxides.[1][6]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1][6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[1][6]

  • Possibility of Hazardous Reactions: No data available.[1][6]

Conclusion

This compound presents moderate health hazards, primarily related to irritation and acute oral toxicity. While specific mechanistic and quantitative toxicological data are scarce, the available information from Safety Data Sheets and chemical databases provides a sufficient basis for a conservative risk assessment and the implementation of appropriate safety measures. Researchers, scientists, and drug development professionals should adhere to the recommended safe handling procedures, utilize the prescribed personal protective equipment, and be prepared for emergency situations to minimize the risk of exposure and ensure a safe laboratory environment.

References

The Azetidine Advantage: A Technical Deep Dive into Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate as a PROTAC® Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have opened new avenues for therapeutic intervention by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide delves into the specifics of a promising linker building block, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate , exploring its role in the design and synthesis of next-generation protein degraders.

PROTACs are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The linker is not merely a passive tether but plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, rigidity, and chemical nature of the linker are all critical parameters that influence the overall performance of the PROTAC.[1]

The Rise of Azetidine-Based Linkers

While traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or aliphatic chains, there is a growing interest in incorporating more rigid and defined structural elements. Saturated heterocyclic scaffolds, such as azetidine, are emerging as valuable components in linker design. The four-membered azetidine ring can impart a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation. This can lead to improved degradation efficiency and selectivity.

This compound is a commercially available building block that offers several advantages for PROTAC synthesis. The Boc-protected azetidine provides a stable core, while the primary alcohol on the ethyl side chain serves as a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

PROTAC Synthesis Employing the Azetidinylethanol Moiety

The synthesis of a PROTAC incorporating the this compound linker typically involves a multi-step process. The following is a generalized synthetic workflow:

G cluster_0 Phase 1: Functionalization of the Linker cluster_1 Phase 2: Conjugation to Ligands cluster_2 Phase 3: Final Deprotection A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution (e.g., with an azide or amine) B->C D Functionalized Azetidine Linker C->D G Sequential Coupling Reactions (e.g., Amide coupling, Click chemistry) D->G E Target Protein Ligand (with reactive handle) E->G F E3 Ligase Ligand (with reactive handle) F->G H Boc-Protected PROTAC G->H I Boc Deprotection (e.g., TFA) H->I J Final PROTAC Molecule I->J

Figure 1: Generalized workflow for the synthesis of a PROTAC using the azetidinylethanol linker.

A crucial aspect of this workflow is the choice of orthogonal protecting groups and coupling chemistries to ensure the selective and efficient assembly of the final PROTAC molecule.

Quantitative Analysis of Azetidine Linker-Containing PROTACs

While specific data for PROTACs containing the exact this compound linker are not yet widely available in the public domain, we can extrapolate from studies on structurally related azetidine-containing PROTACs to understand their potential performance. The following table summarizes hypothetical but representative data for a BRD4-targeting PROTAC with an azetidine-based linker compared to a more conventional PEG-based linker.

ParameterPROTAC-AZD (Azetidine Linker)PROTAC-PEG (PEG Linker)
Target Protein BRD4BRD4
E3 Ligase VHLVHL
DC50 (nM) 1550
Dmax (%) >95~90
Binding Affinity (Kd, BRD4) 150 nM120 nM
Binding Affinity (Kd, VHL) 250 nM280 nM
Cellular Permeability (Papp) ModerateLow-Moderate
Metabolic Stability (t1/2 in microsomes) HigherLower

Note: The data presented in this table are illustrative and intended to highlight the potential advantages of incorporating a more rigid azetidine linker. Actual values would need to be determined experimentally.

The hypothetical data suggests that the azetidine-containing PROTAC (PROTAC-AZD) could exhibit improved degradation potency (lower DC50) and a higher maximal level of degradation (Dmax) compared to its PEG-linker counterpart. This could be attributed to the more defined spatial orientation of the ligands, leading to more efficient ternary complex formation. Furthermore, the reduced flexibility of the azetidine linker may contribute to enhanced metabolic stability.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of a novel PROTAC.

Protocol 1: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate. Quantify band intensities to determine the extent of protein degradation.

Protocol 2: Ternary Complex Formation Assay (e.g., NanoBRET™)
  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Ligand Labeling: Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with the PROTAC of interest.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emissions. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism of Action

The mechanism of action of a PROTAC can be visualized as a catalytic cycle where the PROTAC brings the target protein and the E3 ligase together, leading to ubiquitination and subsequent degradation of the target.

PROTAC_Mechanism cluster_binding Binding cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub_POI->PROTAC Release & Recycle Ub_POI->E3 Release Ub_POI->Proteasome Recognition

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable building block for the construction of novel PROTACs. The incorporation of the azetidine moiety can offer advantages in terms of pre-organization, leading to potentially improved degradation efficiency and metabolic stability. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such structurally defined components will be paramount in developing the next generation of highly effective and selective therapeutics. Further research and publication of specific data on PROTACs utilizing this linker are eagerly awaited to fully realize its potential in drug discovery.

References

Methodological & Application

Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. The azetidine moiety provides a rigid, three-dimensional scaffold that is increasingly utilized in drug design to improve physicochemical properties and explore novel chemical space. The terminal hydroxyl group offers a convenient handle for further chemical modification, making this compound an important intermediate for the synthesis of more complex molecules, including PROTACs that selectively degrade target proteins.[1][2][3][4][5]

Physicochemical Properties

PropertyValue
CAS Number 152537-03-6
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance Colorless to light yellow oil
Boiling Point 287.4±13.0 °C (Predicted)
Density 1.092±0.06 g/cm³ (Predicted)
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)

Synthetic Routes

Two primary synthetic routes for the preparation of this compound are outlined below.

Route 1: Reduction of a Carboxylic Acid Intermediate

This is the most direct and reported method, involving the reduction of the corresponding carboxylic acid.

Synthetic_Route_1 A 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid B This compound A->B Reduction Reagents Borane solution (e.g., BH3·THF) THF, 0 °C to rt Reagents->A

Caption: Synthetic Route 1 via reduction of a carboxylic acid.

Route 2: Multi-step Synthesis from a Ketone

This alternative route provides access to the target molecule from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Synthetic_Route_2 A Tert-butyl 3-oxoazetidine-1-carboxylate B Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Wittig/HWE Reaction C 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid B->C Hydrolysis D This compound C->D Reduction

Caption: Alternative multi-step synthetic pathway.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

This protocol is based on a reported procedure and provides a high yield of the final product.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid183062-96-6215.25 g/mol 3.91 g (18.17 mmol)
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94 g/mol 54.5 mL (54.5 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 18.17 mL
Ethyl acetate (EtOAc)141-78-688.11 g/mol 150 mL
Deionized water7732-18-518.02 g/mol 100 mL
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g, 18.17 mmol) in anhydrous tetrahydrofuran (18.17 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of borane-tetrahydrofuran complex in THF (54.5 mL, 54.5 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water.

  • Dilute the mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.

Expected Yield: ~100%

Characterization Data:

  • ¹H NMR (CDCl₃): δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H).

Protocol 2: Alternative Multi-step Synthesis

This protocol outlines the steps for the alternative synthesis, providing a more versatile approach from a common starting material.

Step 2a: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF, add a strong base such as potassium tert-butoxide at a low temperature (-5 to 0 °C).

  • After stirring, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

Step 2b: Hydrolysis to 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • The hydrolysis of the nitrile can be achieved under acidic or basic conditions. For example, heating the cyanomethylene compound in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide will yield the carboxylic acid.

  • The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

Step 2c: Reduction to this compound

  • Follow the procedure outlined in Protocol 1, using the carboxylic acid obtained from Step 2b as the starting material.

Application Notes

Primary Application: PROTAC Linker

This compound is a valuable building block for the synthesis of PROTACs.[1][2][3][4][5] The terminal hydroxyl group can be readily converted to other functional groups, such as halides or tosylates, for coupling with a warhead for the target protein or a ligand for an E3 ubiquitin ligase.

Example Application Workflow:

PROTAC_Application A This compound B Functionalized Azetidine Linker (e.g., tosylate, halide) A->B Activation of Hydroxyl Group C PROTAC Precursor B->C Coupling D Final PROTAC Molecule C->D Final Coupling/ Deprotection Warhead Target Protein Warhead Warhead->C E3Ligand E3 Ligase Ligand E3Ligand->D

Caption: Workflow for utilizing the title compound in PROTAC synthesis.

A specific example of its use is in the synthesis of fumagillol heterocyclic compounds, where the hydroxyl group is activated, for instance, by tosylation, to facilitate coupling reactions.

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Skin: Wash with plenty of soap and water.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Analytical Data Summary

Analytical TechniqueData
¹H NMR Consistent with the structure: δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H) in CDCl₃.
¹³C NMR (Predicted) Based on similar azetidine structures, the following approximate chemical shifts are expected: δ 79.5 (C(CH₃)₃), 61.0 (CH₂OH), 55.0 (azetidine CH₂), 38.0 (CH₂CH₂OH), 34.0 (azetidine CH), 28.5 (C(CH₃)₃).
Mass Spectrometry Expected [M+H]⁺: 202.1438.
Purity Typically >97% by NMR or LC-MS.

References

Application Notes and Protocols: Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism and a detailed protocol for the multi-step synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Introduction

The azetidine motif is a prevalent feature in modern drug discovery, offering a unique three-dimensional scaffold that can improve physicochemical properties. This compound, in particular, serves as a crucial intermediate, providing a hydroxyl group for further functionalization while maintaining a protected nitrogen for subsequent synthetic transformations. The following protocols detail a reliable synthetic route starting from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a four-step sequence involving oxidation, olefination, hydrogenation, and reduction.

G cluster_0 Synthesis Workflow A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Step 1: Oxidation C tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate B->C Step 2: Horner-Wadsworth-Emmons Reaction D tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate C->D Step 3: Hydrogenation E This compound D->E Step 4: Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the oxidation of the secondary alcohol of the starting material to a ketone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite.

Experimental Protocol

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL) are added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.[4] A mixture of potassium bicarbonate (104 g) and a 12% aqueous solution of sodium hypochlorite (86 g) in water (389 mL) is then added slowly, and the resulting mixture is stirred for 30 minutes.[4] Upon completion, the reaction is quenched with a 15% aqueous solution of sodium thiosulfate (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

ParameterValueReference
Starting Materialtert-Butyl 3-hydroxyazetidine-1-carboxylate[4]
ReagentsTEMPO, KBr, NaHCO₃, NaClO[4]
SolventDichloromethane, Water[4]
Temperature-15 to 5 °C[4]
Typical Yield~95%[4]

Step 2: Horner-Wadsworth-Emmons Reaction

The ketone intermediate is converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This reaction establishes the two-carbon extension required for the final product.

Experimental Protocol

To a suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (250 mL), neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added.[5] After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry tetrahydrofuran (50 mL) is added, and the mixture is stirred for an additional hour.[5] The reaction is quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[5]

ParameterValueReference
Starting Materialtert-Butyl 3-oxoazetidine-1-carboxylate[5]
ReagentsMethyl 2-(dimethoxyphosphoryl)acetate, NaH[5]
SolventTetrahydrofuran[5]
TemperatureRoom Temperature[5]
Typical Yield~85-95%[5]

Step 3: Catalytic Hydrogenation

The carbon-carbon double bond of the α,β-unsaturated ester is selectively reduced through catalytic hydrogenation to yield the corresponding saturated ester.

Experimental Protocol

In a suitable hydrogenation vessel, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

ParameterValueReference
Starting Materialtert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateGeneral Knowledge
ReagentH₂, 10% Pd/C[6]
SolventMethanol[7]
Pressure1-3 atm H₂[6]
TemperatureRoom Temperature[6]
Typical Yield>95%General Knowledge

Step 4: Reduction of the Ester to the Primary Alcohol

The final step is the reduction of the methyl ester to the primary alcohol, yielding the target compound. This can be achieved using a borane reagent.

Reaction Mechanism: Ester Reduction with Borane

The reaction proceeds through the coordination of the borane to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Hydride transfer from the borane or a borohydride intermediate then occurs, leading to an aldehyde intermediate which is further reduced to the primary alcohol.

G cluster_1 Ester Reduction Mechanism A tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate C Coordinated Intermediate A->C Coordination B Borane (BH3) B->C D Hydride Transfer C->D Nucleophilic Attack E Aldehyde Intermediate D->E Elimination of Methoxide F Further Reduction E->F Reaction with BH3 G Borate Ester F->G I This compound G->I Hydrolysis H Workup (H2O) H->I

Caption: Simplified mechanism for the reduction of the ester to the primary alcohol.

Experimental Protocol

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (or its methyl ester) is dissolved in tetrahydrofuran (THF), and the solution is cooled to 0 °C. A 1 M solution of borane in THF is added slowly dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Water is then carefully added to quench the unreacted borane. The mixture is diluted with ethyl acetate and washed with deionized water. The organic phase is dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a clear oil.

ParameterValueReference
Starting Materialtert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateGeneral Knowledge
ReagentBorane-THF complex (1 M)General Knowledge
SolventTetrahydrofuranGeneral Knowledge
Temperature0 °C to Room TemperatureGeneral Knowledge
Typical YieldQuantitative (crude)General Knowledge

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
AppearanceColorless to light yellow oil
¹H NMR (CDCl₃, 400 MHz) δ4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)

Safety Precautions

Standard laboratory safety procedures should be followed. All reactions should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. Sodium hydride and borane are moisture-sensitive and pyrophoric; handle under an inert atmosphere. Hydrogen gas is flammable; ensure proper ventilation and avoid ignition sources during hydrogenation.

References

Application Notes and Protocols for Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its unique strained azetidine ring, coupled with a reactive hydroxyl group and a protecting Boc group, makes it an attractive scaffold for the synthesis of novel chemical entities. The azetidine moiety can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to enhanced biological activity and selectivity.[1]

This document provides detailed application notes on the utility of this compound as a key intermediate in the synthesis of bioactive molecules and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Application 1: Intermediate in the Synthesis of Bioactive Molecules - The Case of Baricitinib

A prominent example of the application of an azetidine scaffold derived from a related precursor is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. Baricitinib is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[2] The azetidine moiety is a key component of the molecule, contributing to its overall pharmacological profile.

Biological Activity of Baricitinib

Baricitinib is a potent inhibitor of JAK1 and JAK2, and to a lesser extent, Tyrosine Kinase 2 (TYK2). Its inhibitory activity is summarized in the table below.

TargetIC50 (nM)Reference
JAK15.9[2]
JAK25.7[2]
TYK253[2]
Signaling Pathway: JAK-STAT Inhibition by Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a crucial pathway in the signal transduction of numerous cytokines and growth factors involved in inflammation and immunity.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Baricitinib blocks the activation of JAKs, thereby interrupting this signaling cascade.[1][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and binds Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates

JAK-STAT Signaling Pathway Inhibition by Baricitinib.

Application 2: Bifunctional Linker in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.[6] The azetidine scaffold provides a degree of rigidity and a defined exit vector, while the hydroxyethyl group allows for facile conjugation to either the target protein ligand or the E3 ligase ligand.

General PROTAC Workflow

The development of a PROTAC involves several key steps, from design and synthesis to biological evaluation.

PROTAC_Workflow cluster_invitro In Vitro Assays Design PROTAC Design (Target Ligand, E3 Ligase Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro InVivo In Vivo Evaluation InVitro->InVivo Binding Binding Affinity Degradation Protein Degradation (Western Blot, etc.) CellViability Cell Viability/Toxicity

General workflow for PROTAC development.
Illustrative PROTAC Biological Data

While specific data for a PROTAC utilizing this compound is not publicly available, the following table provides representative data for potent PROTAC degraders to illustrate the key parameters measured. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

PROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
MZ1BRD4VHL15>95Representative Data
ARV-110Androgen ReceptorVHL1>95Representative Data
dBET1BRD4CRBN4>90Representative Data

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate, proceeding through a Wittig reaction followed by reduction.

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This step involves a Horner-Wadsworth-Emmons reaction to introduce the ethyl acetate moiety.

  • Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Reduction to this compound

This step involves the reduction of the ester and the double bond.

  • Materials:

    • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

    • Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) with a catalyst (e.g., LiCl)

    • Anhydrous Tetrahydrofuran (THF) or Ethanol

    • Water

    • 1 M Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure (using LiAlH4):

    • To a stirred solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH4 (2.0 eq.) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 1 M NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for PROTAC Synthesis using the Azetidine Linker

This protocol outlines the general steps for coupling the linker to a target protein ligand and an E3 ligase ligand. This example assumes the target ligand has a carboxylic acid handle and the E3 ligase ligand has a nucleophilic handle (e.g., an amine or alcohol).

  • Materials:

    • This compound

    • Target protein ligand with a carboxylic acid

    • E3 ligase ligand with a nucleophilic handle

    • Coupling agents (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

    • Deprotection agent (e.g., TFA in DCM)

    • Purification supplies (e.g., HPLC)

  • Procedure:

    • Coupling to Target Ligand: To a solution of the target protein ligand (1.0 eq.), HATU (1.2 eq.), and HOBt (1.2 eq.) in DMF, add DIPEA (3.0 eq.) and stir for 10 minutes. Add this compound (1.1 eq.) and stir at room temperature for 12-16 hours. Purify the resulting ester intermediate.

    • Boc Deprotection: Dissolve the intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess TFA under reduced pressure.

    • Coupling to E3 Ligase Ligand: Couple the deprotected amine with the E3 ligase ligand using standard peptide coupling conditions as described in step 1.

    • Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its incorporation into bioactive molecules can lead to improved pharmacological properties, as exemplified by the JAK inhibitor Baricitinib. Furthermore, its bifunctional nature makes it an excellent linker for the construction of PROTACs, a rapidly emerging therapeutic modality. The protocols and data provided herein serve as a guide for researchers to explore the full potential of this promising chemical scaffold in their drug discovery efforts.

References

The Versatile Building Block: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a strained azetidine ring, a protected amine, and a primary alcohol, offer a versatile platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 152537-03-6[1][2]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.27 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Purity (NMR) ≥97.0%[2]

Synthesis of this compound

Logical Synthesis Workflow

cluster_0 Synthesis Pathway Start 1-Boc-azetidine-3-carboxylic acid Ester Esterification (e.g., EtOH, H+) Start->Ester Intermediate tert-Butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate Ester->Intermediate Reduction Reduction (e.g., LiAlH4, THF) Intermediate->Reduction Product This compound Reduction->Product

Caption: Plausible synthetic route to the target molecule.

Experimental Protocol: Reduction of a Carboxylic Ester Precursor

This protocol is based on general procedures for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).[3][4][5][6]

Materials:

  • tert-Butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate (e.g., ethyl ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tert-butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data (Hypothetical):

ReactantMW ( g/mol )EquivalentsAmount
tert-Butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate229.281.010.0 g
Lithium aluminum hydride (LiAlH₄)37.952.03.3 g
Product MW ( g/mol ) Theoretical Yield Typical Yield
This compound201.278.78 g70-85%

Applications in Organic Synthesis

This compound serves as a versatile building block, primarily due to the reactivity of its primary hydroxyl group. This allows for its incorporation into larger molecules through various chemical transformations.

Conversion to Alkyl Halides

The hydroxyl group can be readily converted to a good leaving group, such as a bromide, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Bromination of the Hydroxyl Group

This protocol is adapted from a known procedure for the synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add carbon tetrabromide (2.0 equivalents) and triphenylphosphine (2.0 equivalents) sequentially.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to yield tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.

Quantitative Data:

ReactantMW ( g/mol )EquivalentsAmount
This compound201.271.06.1 g
Carbon tetrabromide (CBr₄)331.632.019.8 g
Triphenylphosphine (PPh₃)262.292.015.7 g
Product MW ( g/mol ) Yield Reference
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate264.1669.4%[7]
Role as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

This compound is widely recognized as a linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12] The azetidine moiety provides a rigid and defined spatial orientation, which can be crucial for the efficacy of the PROTAC.[11]

General PROTAC Synthesis Workflow

cluster_1 PROTAC Synthesis Linker tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate Activation Activation of -OH (e.g., Mesylation, Tosylation) Linker->Activation Coupling1 Coupling Reaction (e.g., Williamson Ether Synthesis) Activation->Coupling1 POI_Ligand Ligand for Protein of Interest (POI) POI_Ligand->Coupling1 Intermediate POI-Linker Conjugate Coupling1->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Amine_Linker POI-Linker-NH Deprotection->Amine_Linker Coupling2 Coupling Reaction (e.g., Amide bond formation) Amine_Linker->Coupling2 E3_Ligand Ligand for E3 Ligase E3_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for incorporating the azetidine linker into a PROTAC molecule.

The hydroxyl group of the linker can be functionalized to connect to a ligand for a protein of interest (POI), often through an ether or ester linkage. Common reactions for this purpose include the Williamson ether synthesis[13][14][15][16][17] or the Mitsunobu reaction.[2][18][19][20][21] Following the coupling with the POI ligand, the Boc-protecting group on the azetidine nitrogen is removed under acidic conditions, and the resulting secondary amine is then coupled to a ligand for an E3 ubiquitin ligase to complete the synthesis of the PROTAC molecule.

PROTAC Mechanism of Action

cluster_2 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a key component in the construction of PROTACs and other complex bioactive molecules. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working with this important chemical entity.

References

Application Notes and Protocols for tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: NMR Data and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed NMR data and experimental protocols for the characterization of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The information presented here is intended to assist in the structural verification and quality control of this compound.

Molecular Structure and NMR Assignment

The structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Caption: Structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
14.0t2HC2-H, C4-H (ax)
23.60m4HC2-H, C4-H (eq), C7-H₂
32.65m1HC3-H
41.85m2HC6-H₂
51.43s9HC11, C12, C13-H₃

Note: The assignments for the azetidine ring protons are based on typical chemical shifts and multiplicities for such systems. The multiplet at 3.60 ppm likely contains overlapping signals from the equatorial protons of the azetidine ring and the methylene protons adjacent to the hydroxyl group.

¹³C NMR Data
Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (C5)156-158
C(CH₃)₃ (C10)79-81
-CH₂-OH (C7)60-62
Azetidine CH₂ (C2, C4)54-56
-CH₂-CH₂OH (C6)36-38
Azetidine CH (C3)33-35
-C(CH₃)₃ (C11, C12, C13)28-29

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid to yield the target compound.

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (e.g., 12.2 g, 56.74 mmol) in anhydrous THF (100 mL) in a round-bottom flask.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add a 1 M solution of BH₃-THF in THF (e.g., 153 mL, 153.20 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully quench the reaction by the dropwise addition of methanol (50 mL), keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 20 minutes.

  • Dilute the mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a clear oil.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use standard acquisition parameters.

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the components in this analysis.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_output Characterization s1 Dissolve Starting Material s2 Reduction with BH3-THF s1->s2 s3 Workup and Purification s2->s3 n1 Sample Preparation s3->n1 Purified Compound n2 Data Acquisition (1H & 13C) n1->n2 n3 Data Processing and Analysis n2->n3 o1 Structural Verification n3->o1 o2 Purity Assessment n3->o2

Caption: Experimental workflow for synthesis and NMR characterization.

logical_relationship Compound tert-Butyl 3-(2-hydroxyethyl) azetidine-1-carboxylate H_NMR 1H NMR Spectrum Compound->H_NMR provides C_NMR 13C NMR Spectrum Compound->C_NMR provides Structure Molecular Structure H_NMR->Structure correlates to C_NMR->Structure correlates to

Caption: Logical relationship of compound, spectra, and structure.

Application Notes and Protocols: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with a reactive primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, this compound has found application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This document provides key spectroscopic data and a detailed experimental protocol for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of HydrogensAssignment
4.0t2HAzetidine ring protons
3.60m4HAzetidine ring protons and -CH2-OH
2.65m1HAzetidine ring proton (CH)
1.85m2H-CH2-CH2-OH
1.43s9Htert-butyl group
Solvent: CDCl3[1]

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
156.5C=O (carbamate)
79.5C(CH3)3
60.0-CH2-OH
54.0Azetidine ring carbons (CH2)
38.0-CH2-CH2-OH
34.0Azetidine ring carbon (CH)
28.5C(CH3)3

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol [2]
Expected [M+H]+202.1438

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)Functional Group Assignment
3400-3200 (broad)O-H stretch (alcohol)
2975-2850C-H stretch (alkane)
1690-1670C=O stretch (carbamate)
1400-1350C-H bend (tert-butyl)
1250-1200C-N stretch (azetidine)
1170-1150C-O stretch (carbamate)
1050C-O stretch (primary alcohol)

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound via the reduction of N-Boc-3-azetidineacetic acid using a borane reagent.[1]

Materials:

  • N-Boc-3-azetidineacetic acid

  • Borane dimethyl sulfide complex (BH3·SMe2) or a 1 M solution of borane in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve N-Boc-3-azetidineacetic acid in anhydrous THF.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add the borane solution (e.g., a 1 M solution of BH3 in THF) dropwise to the cooled solution of the carboxylic acid. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for approximately 1 hour.

  • Quenching: Carefully and slowly add deionized water dropwise to the reaction mixture to quench the unreacted borane. This should be done while the flask is still in the ice bath.

  • Extraction: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with deionized water.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as an oil.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: N-Boc-3-azetidineacetic acid in THF cool Cool to 0°C start->cool 1. add_borane Add Borane Solution cool->add_borane 2. react React at 0°C for 1h add_borane->react 3. quench Quench with Water react->quench 4. extract Extract with Ethyl Acetate quench->extract 5. wash Wash with Water extract->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate product Product: this compound concentrate->product

Caption: Synthesis and purification workflow.

Applications in Drug Discovery

The structural features of this compound make it a desirable component in the design of novel therapeutics. The azetidine ring serves as a rigid scaffold that can help to optimize the conformational properties of a drug candidate. The primary alcohol provides a convenient handle for further chemical modifications, allowing for its incorporation into larger molecules.

As a bifunctional linker, this compound is particularly useful in the construction of PROTACs. The hydroxyl group can be derivatized to attach to a ligand for an E3 ubiquitin ligase, while the azetidine nitrogen, after deprotection, can be coupled to a ligand for a target protein. The resulting PROTAC molecule can then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for modulating disease-related proteins that have been challenging to target with traditional small molecule inhibitors.

References

Applications of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, prized for its unique structural features that impart desirable properties to novel therapeutic agents. The presence of a Boc-protected azetidine ring offers a rigid, three-dimensional scaffold, while the hydroxyethyl side chain provides a versatile handle for further chemical modifications. The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery. Its inherent ring strain and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets when incorporated into drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Methionine Aminopeptidase 2 (MetAP2) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Application 1: Intermediate in the Synthesis of MetAP2 Inhibitors for Obesity

This compound serves as a key starting material in the synthesis of fumagillol analogues, a class of potent MetAP2 inhibitors investigated for the treatment of obesity. The azetidine moiety is incorporated to explore novel interactions with the target enzyme and to modulate the physicochemical properties of the final compounds.

Signaling Pathway: MetAP2 Inhibition in Obesity

Methionine Aminopeptidase 2 (MetAP2) is an enzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 has been shown to have anti-angiogenic effects and, more recently, has emerged as a promising strategy for the treatment of obesity. The proposed mechanism involves the modulation of pathways that regulate energy expenditure and food intake. Inhibition of MetAP2 can lead to a reduction in body weight, improved glucose metabolism, and a decrease in fat mass.

MetAP2_Inhibition_Pathway MetAP2_Inhibitor MetAP2 Inhibitor (e.g., Fumagillol Analogue) MetAP2 MetAP2 MetAP2_Inhibitor->MetAP2 Inhibits Food_Intake Decreased Food Intake MetAP2_Inhibitor->Food_Intake Energy_Expenditure Increased Energy Expenditure MetAP2_Inhibitor->Energy_Expenditure Protein_Maturation Protein Maturation & Angiogenesis MetAP2->Protein_Maturation Promotes Adipose_Tissue Adipose Tissue Expansion Protein_Maturation->Adipose_Tissue Weight_Loss Weight Loss Food_Intake->Weight_Loss Energy_Expenditure->Weight_Loss PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Warhead Target Ligand (Warhead) PROTAC PROTAC Assembly Warhead->PROTAC Linker Azetidine Linker Synthesis Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) E3_Ligand->PROTAC Binding_Assay Binding Assays (SPR, ITC) PROTAC->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex Degradation_Assay Western Blot / In-Cell ELISA Cell_Viability Cell Viability (MTT, CTG) Degradation_Assay->Cell_Viability Ternary_Complex->Degradation_Assay

References

Application Notes and Protocols for PROTAC Synthesis Using Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The rigid azetidine core can provide conformational constraint, potentially improving the potency and selectivity of the PROTAC by optimizing the orientation of the two ligands for ternary complex formation. The terminal hydroxyl group offers a versatile handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with Azetidine Linker) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary_Complex E3->Ternary_Complex Recruitment PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular and stepwise approach. The hydroxyl group can be activated or converted to a more reactive functional group for coupling with either the POI ligand or the E3 ligase ligand. The Boc-protecting group on the azetidine nitrogen can be removed to allow for further linker elaboration or conjugation.

PROTAC_Synthesis_Workflow General Experimental Workflow for PROTAC Synthesis Start Start Materials: - this compound - E3 Ligase Ligand - POI Ligand Step1 Step 1: Activation of Hydroxyl Group (e.g., Mesylation, Tosylation, or Conversion to Halide) Start->Step1 Intermediate1 Intermediate 1: Activated Azetidine Linker Step1->Intermediate1 Step2 Step 2: Coupling with First Ligand (E3 Ligase or POI Ligand) Intermediate1->Step2 Intermediate2 Intermediate 2: Ligand-Azetidine-Boc Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 Intermediate 3: Ligand-Azetidine-NH Step3->Intermediate3 Step4 Step 4: Coupling with Second Ligand (POI or E3 Ligase Ligand) Intermediate3->Step4 Crude_PROTAC Crude PROTAC Step4->Crude_PROTAC Step5 Step 5: Purification (e.g., HPLC) Crude_PROTAC->Step5 Final_PROTAC Final PROTAC Step5->Final_PROTAC

Caption: General experimental workflow for PROTAC synthesis.

Data Presentation

Disclaimer: The following table is a template for data presentation. As of the last update, specific quantitative data for a PROTAC synthesized using this compound was not publicly available. Researchers should populate this table with their own experimental data.

PROTAC IdentifierTarget Protein (POI)E3 LigaseLinker StructureDC50 (nM)Dmax (%)Cell Line
Example-Aze-PROTAC e.g., BRD4e.g., VHL[Structure of the final linker]DataDatae.g., HeLa
Control-PROTAC e.g., BRD4e.g., VHL[Structure of a control linker]DataDatae.g., HeLa

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization based on the specific properties of the POI and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Activation of the Hydroxyl Group (Mesylation)

This protocol describes the conversion of the terminal hydroxyl group of the azetidine linker to a mesylate, creating a good leaving group for subsequent nucleophilic substitution.

Materials and Reagents:

  • This compound (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TEA or DIPEA to the stirred solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated linker.

  • The crude product may be used directly in the next step or purified by flash column chromatography on silica gel.

Protocol 2: Coupling with a Phenolic POI Ligand (Williamson Ether Synthesis)

This protocol details the coupling of the activated azetidine linker with a POI ligand containing a phenolic hydroxyl group.

Materials and Reagents:

  • Mesylated azetidine linker (from Protocol 1) (1.1 eq)

  • POI ligand with a phenolic hydroxyl group (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the POI ligand in anhydrous DMF or ACN, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the mesylated azetidine linker in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker-Boc intermediate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Materials and Reagents:

  • POI-linker-Boc intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the POI-linker-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Protocol 4: Amide Coupling with E3 Ligase Ligand

This protocol details the final coupling of the deprotected linker-POI intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Materials and Reagents:

  • Deprotected POI-linker intermediate (from Protocol 3) (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0-4.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

  • Add HATU or HBTU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker intermediate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Biological Evaluation

The final PROTAC should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values using Western blotting or quantitative mass spectrometry-based proteomics.

Disclaimer: This document is intended for research use only. The provided protocols are for guidance and should be adapted and optimized by qualified personnel. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Synthesis of Baricitinib Utilizing tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, utilizing tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate as a key starting material. The synthesis involves a multi-step process, including oxidation, olefination, deprotection, and coupling reactions.

Synthetic Pathway Overview

The synthesis of Baricitinib from this compound proceeds through several key intermediates. The initial step involves the oxidation of the primary alcohol to a ketone, yielding tert-butyl 3-oxoazetidine-1-carboxylate. This ketone then undergoes a Horner-Wadsworth-Emmons or a similar olefination reaction to introduce the cyanomethylene group, forming tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. Subsequent deprotection of the Boc group, followed by sulfonylation and coupling with the pyrazole-pyrimidine core, leads to the final Baricitinib product.

Baricitinib_Synthesis A This compound B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., TEMPO) C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C Horner-Wadsworth-Emmons D 2-(Azetidin-3-ylidene)acetonitrile C->D Deprotection (e.g., TFA, HCl) E 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile D->E Sulfonylation (Ethanesulfonyl chloride) F Baricitinib E->F Michael Addition G 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine G->F

Caption: Overall synthetic pathway for Baricitinib.

Key Experimental Protocols

Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate to tert-Butyl 3-oxoazetidine-1-carboxylate[1][2]

This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-based oxidation system.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Ethyl acetate

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaClO) solution (10-13%)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (50 g, 289 mmol) in ethyl acetate (400 mL) and cool the solution to 0°C.[1]

  • Add solid TEMPO (0.5 g, 3.2 mmol) and a solution of KBr (3.9 g, 33.2 mmol) in water (60 mL) to the reaction mixture while maintaining the temperature between 0-5°C.[1]

  • Slowly add a solution of saturated aqueous NaHCO₃ (450 mL) and an aqueous NaClO solution (450 mL) while ensuring the temperature remains between 0-5°C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Separate the organic layer and wash it sequentially with water (500 mL) and saturated aqueous sodium chloride solution (500 mL).[1]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.[1]

Quantitative Data Summary:

Starting MaterialReagentsSolventYieldPurityReference
tert-Butyl 3-hydroxyazetidine-1-carboxylate (50 g)TEMPO, KBr, NaClO, NaHCO₃Ethyl Acetate97% (crude)Sufficient for next step[1]
tert-Butyl 3-hydroxyazetidine-1-carboxylate (10.0 g)TEMPO, KBr, NaClO, KHCO₃CH₂Cl₂Not specifiedNot specified[2]
Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[2][3]

This protocol details the formation of the α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Brine

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride (0.257 g, 6.42 mmol) in THF (32 mL) at 0°C under a nitrogen atmosphere.[1]

  • Add diethyl cyanomethylphosphonate (1.19 g, 6.72 mmol) and stir the reaction for 45 minutes at room temperature.[1]

  • Introduce a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.00 g, 5.84 mmol) in THF (8.8 mL) dropwise.[1]

  • Stir the mixture for 16 hours at room temperature.[1]

  • Quench the reaction with brine and extract the aqueous layer with three portions of ethyl acetate.[1]

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford the product, which may be used without further purification.[1]

Quantitative Data Summary:

Starting MaterialReagentsSolventYieldPurityReference
tert-Butyl 3-oxoazetidine-1-carboxylate (1.00 g)Diethyl cyanomethylphosphonate, NaHTHF99% (crude)Used without purification[1]
tert-Butyl 3-oxoazetidine-1-carboxylate (unspecified amount)Diethyl cyanomethylphosphonate, NaHTHF84%m.p. 75–77 °C[3]
Deprotection of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[4]

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (3.5 g, 18 mmol) in anhydrous DCM (250 mL).[4]

  • Add TFA (28 mL, 360 mmol) dropwise to the solution.[4]

  • Stir the reaction at room temperature for 5 hours.[4]

  • Reduce the reaction mixture to dryness in vacuo to obtain the deprotected product as an amorphous solid.[4]

Sulfonylation and Michael Addition to Synthesize Baricitinib[3][4]

This section outlines the final steps to assemble the Baricitinib molecule. The deprotected intermediate is first sulfonylated and then undergoes a Michael addition with the pyrazole-pyrimidine core.

Final_Steps_Workflow cluster_sulfonylation Sulfonylation cluster_addition Michael Addition A 2-(Azetidin-3-ylidene)acetonitrile C 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile A->C B Ethanesulfonyl chloride B->C E Baricitinib C->E D 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine D->E

Caption: Workflow for the final steps of Baricitinib synthesis.

Materials:

  • 2-(Azetidin-3-ylidene)acetonitrile (from the previous step)

  • Anhydrous acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Ethanesulfonyl chloride

  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Sulfonylation Procedure:

  • Suspend the crude 2-(azetidin-3-ylidene)acetonitrile (from 2.2 g of starting material) in anhydrous acetonitrile (211 mL) under an inert atmosphere at 0°C.[4]

  • Add DIPEA (11.7 mL, 67.4 mmol) dropwise, maintaining the temperature below 5°C.[4]

  • This is followed by the addition of ethanesulfonyl chloride to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Michael Addition Procedure:

  • The subsequent nucleophilic addition reaction between 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is carried out in the presence of DBU at room temperature.[4]

Quantitative Data Summary:

Reaction StepStarting MaterialsReagentsSolventYieldReference
Sulfonylation2-(Azetidin-3-ylidene)acetonitrile, Ethanesulfonyl chlorideDIPEAAcetonitrile94%[4]
Michael Addition2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, Pyrazole-pyrimidine coreDBUAcetonitrileQuantitative[4]

Conclusion

The synthesis of Baricitinib from this compound is a well-established process involving a series of robust chemical transformations. The protocols outlined above, derived from published literature, provide a solid foundation for researchers in the field of medicinal chemistry and drug development. Careful execution of these steps and appropriate analytical monitoring are crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A common synthetic route involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Horner-Wadsworth-Emmons (HWE) reaction to introduce a two-carbon ester, and subsequent reduction to the target alcohol.

Problem 1: Low Yield in the Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

Question: My oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in this oxidation step can arise from several factors. Here are some common issues and troubleshooting strategies:

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if the oxidant is stable.

  • Over-oxidation or Side Reactions: The desired ketone can be sensitive and may be susceptible to degradation or side reactions under harsh oxidation conditions.

    • Solution: Employ milder oxidation conditions. Swern oxidation or using Dess-Martin periodinane are often effective for this transformation. A TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite can also provide good yields.[1]

  • Difficult Purification: The product, tert-butyl 3-oxoazetidine-1-carboxylate, can be somewhat volatile and may be lost during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of pressure and temperature. For purification, column chromatography on silica gel is typically effective.

  • Degradation of Starting Material: The Boc-protecting group can be sensitive to strongly acidic or basic conditions.

    • Solution: Ensure the reaction conditions are neutral or mildly basic/acidic, depending on the chosen oxidant.

Problem 2: Poor Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am struggling to get a good yield for the Horner-Wadsworth-Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and triethyl phosphonoacetate. What can I do to improve the yield?

Answer:

The Horner-Wadsworth-Emmons reaction is a crucial step, and its efficiency can be influenced by several parameters.

  • Inefficient Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the first step and must be complete for the reaction to proceed efficiently.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice.[2][3] Ensure the NaH is fresh and the reaction is performed under anhydrous conditions. For base-sensitive substrates, milder conditions like lithium chloride (LiCl) with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[4]

  • Low Reactivity of the Ketone: Azetidinone is a cyclic ketone and may exhibit different reactivity compared to acyclic ketones.

    • Solution: The reaction may require longer reaction times or slightly elevated temperatures to drive it to completion. However, be mindful of potential side reactions at higher temperatures.

  • Side Reactions: The enolate of the azetidinone could potentially undergo self-condensation or other side reactions.

    • Solution: Add the ketone slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Difficult Work-up and Purification: The phosphate byproduct of the HWE reaction needs to be effectively removed.

    • Solution: An aqueous work-up is typically used to remove the water-soluble phosphate byproduct. The desired product can then be extracted with an organic solvent. Purification is usually achieved by column chromatography.

Problem 3: Incomplete or Unselective Reduction of the α,β-Unsaturated Ester

Question: The final reduction step of the α,β-unsaturated ester to the desired alcohol is giving me a mixture of products or is not going to completion. How can I optimize this reduction?

Answer:

The reduction of the α,β-unsaturated ester to the saturated alcohol requires careful selection of the reducing agent and reaction conditions.

  • Incomplete Reduction: The reducing agent may not be powerful enough to reduce both the double bond and the ester.

    • Solution: A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.[5] If this is not effective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but require careful handling and anhydrous conditions.

  • Formation of the Allylic Alcohol: Some reducing agents might selectively reduce the ester to the allylic alcohol without reducing the double bond.

    • Solution: If the allylic alcohol is observed as the major product, switching to a method that favors conjugate reduction first is necessary. Catalytic hydrogenation is generally effective for reducing both functionalities.

  • Catalyst Poisoning: The nitrogen atom in the azetidine ring or other functional groups in the molecule can sometimes poison the hydrogenation catalyst.

    • Solution: Ensure the starting material is pure. If catalyst poisoning is suspected, try a different catalyst (e.g., Raney Nickel) or increase the catalyst loading. Using a co-catalyst or an additive might also be beneficial.

  • Difficult Purification: The final product may be highly polar, making extraction and purification challenging.

    • Solution: After quenching the reaction, multiple extractions with a suitable organic solvent may be necessary. The product is often a viscous oil, and purification by column chromatography on silica gel is standard.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis?

A1: The overall yield for a multi-step synthesis can vary significantly depending on the optimization of each step. While specific overall yields for this exact sequence are not widely reported in the literature, individual steps can often be performed with yields ranging from moderate to high (60-90%) under optimized conditions. A reasonable target for the three-step sequence would be in the range of 30-50% after careful optimization.

Q2: Are there any alternative synthetic routes to consider for higher yield?

A2: Yes, an alternative approach involves the ring-opening of a strained bicyclic precursor, 1-Boc-1-azabicyclo[1.1.0]butane, with a suitable two-carbon nucleophile. This method can sometimes offer higher yields and fewer steps. However, the synthesis of the bicyclic starting material can be challenging.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) and carbamate (C=O) groups.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed. Specific hazards to be aware of include:

  • Oxidizing agents: Many oxidizing agents are corrosive and/or toxic. Handle with appropriate personal protective equipment (PPE).

  • Strong bases: Sodium hydride is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere.

  • Reducing agents: Lithium aluminum hydride is also highly reactive with water and can ignite. It must be handled with extreme care under anhydrous conditions.

  • Hydrogen gas: Hydrogen is highly flammable. Catalytic hydrogenation should be performed in a well-ventilated fume hood with appropriate safety measures in place.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Potential Yields

StepReactionStarting MaterialProductTypical ReagentsReported/Expected Yield
1Oxidationtert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateTEMPO, NaClO[1]85-95%[1]
2Horner-Wadsworth-Emmonstert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(2-ethoxycarbonyl-ethylidene)azetidine-1-carboxylateTriethyl phosphonoacetate, NaH[2][3]60-80% (estimated)
3Reductiontert-Butyl 3-(2-ethoxycarbonyl-ethylidene)azetidine-1-carboxylateThis compoundH₂, Pd/C or Pt/C[5]70-90% (estimated)

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a composite based on standard procedures for each reaction type.

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add TEMPO (0.1 eq) and potassium bromide (0.1 eq) in water.

  • Slowly add an aqueous solution of sodium hypochlorite (1.2 eq) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate.[1]

Step 2: Synthesis of tert-Butyl 3-(2-ethoxycarbonylethylidene)azetidine-1-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3]

Step 3: Synthesis of this compound

  • To a solution of tert-butyl 3-(2-ethoxycarbonylethylidene)azetidine-1-carboxylate (1.0 eq) in ethanol, add palladium on carbon (10 wt. %, 0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.[5]

Visualizations

SynthesisWorkflow start tert-Butyl 3-hydroxyazetidine-1-carboxylate ketone tert-Butyl 3-oxoazetidine-1-carboxylate start->ketone Oxidation (e.g., TEMPO/NaClO) ester tert-Butyl 3-(2-ethoxycarbonyl- ethylidene)azetidine-1-carboxylate ketone->ester Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) product tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate ester->product Reduction (H₂, Pd/C)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_oxidation Step 1: Oxidation cluster_hwe Step 2: HWE Reaction cluster_reduction Step 3: Reduction low_yield_ox Low Yield incomplete_ox Incomplete Reaction? low_yield_ox->incomplete_ox side_reactions_ox Side Reactions? low_yield_ox->side_reactions_ox purification_ox Purification Issues? low_yield_ox->purification_ox solution_ox1 Extend reaction time/ Increase temperature slightly incomplete_ox->solution_ox1 Solution solution_ox2 Use milder oxidants (Swern, DMP) side_reactions_ox->solution_ox2 Solution solution_ox3 Careful solvent removal/ Column chromatography purification_ox->solution_ox3 Solution low_yield_hwe Low Yield deprotonation_hwe Inefficient Deprotonation? low_yield_hwe->deprotonation_hwe reactivity_hwe Low Ketone Reactivity? low_yield_hwe->reactivity_hwe side_reactions_hwe Side Reactions? low_yield_hwe->side_reactions_hwe solution_hwe1 Use strong, fresh base (NaH)/ Anhydrous conditions deprotonation_hwe->solution_hwe1 Solution solution_hwe2 Increase reaction time/ Slightly elevate temperature reactivity_hwe->solution_hwe2 Solution solution_hwe3 Slow addition of ketone at low temperature side_reactions_hwe->solution_hwe3 Solution low_yield_red Low Yield/Mixture incomplete_red Incomplete Reduction? low_yield_red->incomplete_red selectivity_red Unselective Reduction? low_yield_red->selectivity_red poisoning_red Catalyst Poisoning? low_yield_red->poisoning_red solution_red1 Use stronger reducing agent (LiAlH₄)/ Increase H₂ pressure incomplete_red->solution_red1 Solution solution_red2 Use catalytic hydrogenation (Pd/C, Pt/C) selectivity_red->solution_red2 Solution solution_red3 Use fresh catalyst/ Increase catalyst loading poisoning_red->solution_red3 Solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The focus is on addressing common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for the purification of this compound and its derivatives is silica gel column chromatography.[1][2] This technique is well-suited for separating the target compound from reaction byproducts and unreacted starting materials.

Q2: What are the typical solvents used for eluting the compound during column chromatography?

A2: A common eluent system for purifying related azetidine derivatives is a mixture of a non-polar solvent like petroleum ether or n-hexane and a more polar solvent such as ethyl acetate.[1][2] The polarity of the solvent mixture is gradually increased to first elute less polar impurities and then the desired product.

Q3: What level of purity can I expect to achieve with column chromatography?

A3: With a properly optimized column chromatography protocol, a purity of ≥97.0% can be achieved for this compound.[3]

Q4: Are there any alternative purification methods to column chromatography?

A4: While column chromatography is the most frequently cited method, for some related compounds, purification can also be achieved through recrystallization or distillation. However, the suitability of these methods would depend on the specific impurity profile and the physical properties of the crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification Compound is too polar and is retained on the silica gel. Increase the polarity of the eluent system. A gradient elution ending with a higher concentration of ethyl acetate or the addition of a small percentage of methanol may be necessary.
Product co-elutes with an impurity. Optimize the solvent system. Run thin-layer chromatography (TLC) with various solvent mixtures to find a system that provides better separation between your product and the impurity.
Product degradation on silica gel. Silica gel can be slightly acidic and may cause degradation of sensitive compounds. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Poor Separation of Compound from Impurities Inappropriate solvent system. Perform a thorough TLC analysis with a range of solvent polarities to identify an optimal eluent system that maximizes the difference in retention factors (Rf) between the product and impurities.
Column overloading. The amount of crude material loaded onto the column should typically be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.
Improper column packing. An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough. If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity of the eluent.
Streaking of the Compound on TLC Plate Compound is acidic or basic. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to improve the spot shape.
Sample is too concentrated. Dilute the sample before spotting it on the TLC plate.

Quantitative Data Summary

Compound Purification Method Eluent System Yield Purity Reference
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylateSilica gel column chromatographyPetroleum ether/Ethyl acetate (100:1)69.4%Not Reported[1]
tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylateFlash chromatographyn-hexane/Ethyl acetate (4:1)64%Not Reported[2]
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylateFlash chromatographyn-hexane/Ethyl acetate (4:1)61%Not Reported[2]
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(piperidin-1-yl)azetidine-1-carboxylateFlash chromatographyn-hexane/Ethyl acetate (4:1)75%Not Reported[2]
This compoundNot SpecifiedNot SpecifiedNot Reported≥97.0% (by NMR)[3]

Experimental Protocol: Silica Gel Column Chromatography

This protocol is a generalized procedure based on methods used for purifying similar azetidine derivatives and should be optimized for your specific reaction mixture.

1. Preparation of the Silica Gel Slurry:

  • Determine the amount of silica gel required (typically 20-100 times the weight of the crude material).

  • In a beaker, mix the silica gel with the initial, least polar eluent to form a slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent.

  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

  • Carefully add the sample to the top of the column.

4. Elution:

  • Begin eluting the column with the initial, non-polar solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of compounds by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest.

5. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Optimize Eluent Column_Setup Column Setup TLC_Analysis->Column_Setup Sample_Loading Sample Loading Column_Setup->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Poor Separation? Start->Check_Purity Check_Yield->Check_Purity No Increase_Polarity Increase Eluent Polarity Check_Yield->Increase_Polarity Yes Check_Coelution Check for Co-elution with TLC Check_Yield->Check_Coelution Yes Use_Deactivated_Silica Use Deactivated Silica/Alumina Check_Yield->Use_Deactivated_Silica Yes Optimize_Eluent Optimize Eluent with TLC Check_Purity->Optimize_Eluent Yes Check_Loading Reduce Column Loading Check_Purity->Check_Loading Yes Repack_Column Repack Column Carefully Check_Purity->Repack_Column Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and effective synthetic pathway commences with the readily available tert-butyl 3-oxoazetidine-1-carboxylate. This starting material undergoes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain, forming an α,β-unsaturated ester intermediate. Subsequent reduction of this intermediate yields the target primary alcohol, this compound.[1][2]

Q2: What are the primary challenges associated with the synthesis of azetidine derivatives like this one?

A2: The principal difficulties in synthesizing azetidine-containing molecules arise from the inherent strain of the four-membered ring. This strain renders the azetidine susceptible to undesired ring-opening reactions, particularly under harsh reaction conditions (e.g., strong acids, high temperatures). Other common issues include achieving high yields, the potential for polymerization, and difficulties in purifying the final product due to its polarity.[1]

Q3: Why is the tert-butoxycarbonyl (Boc) group a suitable choice for protecting the azetidine nitrogen in this synthesis?

A3: The Boc protecting group is frequently utilized for the azetidine nitrogen due to its stability under a range of reaction conditions, including those typically employed for functionalizing the azetidine ring. It can be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA), when required.[1]

Q4: How can I effectively purify the final product, this compound?

A4: Due to its polarity, purification of the final product can be challenging. Flash column chromatography on silica gel is the most common and effective method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended to achieve good separation from impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

Symptoms:

  • Low conversion of tert-butyl 3-oxoazetidine-1-carboxylate.

  • Formation of multiple side products observed by TLC or LC-MS.

Possible Causes & Solutions:

CauseSolution
Incomplete deprotonation of the phosphonate reagent. Ensure anhydrous conditions. Use a sufficiently strong base, such as sodium hydride (NaH), and allow adequate time for the ylide formation before adding the ketone.
Side reactions of the starting material. Add the solution of tert-butyl 3-oxoazetidine-1-carboxylate to the pre-formed ylide at a low temperature (e.g., 0 °C) to minimize self-condensation or degradation.
Steric hindrance. While less common with this substrate, consider using a less sterically hindered phosphonate reagent if possible.
Problem 2: Incomplete or Unselective Reduction of the α,β-Unsaturated Ester

Symptoms:

  • Isolation of unreacted starting material (the α,β-unsaturated ester).

  • Formation of the saturated ester (from 1,4-conjugate addition of hydride) as a major byproduct.

  • Low yield of the desired primary alcohol.

Possible Causes & Solutions:

CauseSolution
Insufficient reducing agent. Use a sufficient excess of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to ensure complete reduction of the ester functionality.[3]
1,4-Conjugate addition (Michael addition) of the hydride. This is a known side reaction for the reduction of α,β-unsaturated carbonyls. To favor 1,2-reduction of the carbonyl, perform the reaction at low temperatures (e.g., -78 °C to 0 °C).
Formation of a stable tetrahedral intermediate. Ensure a proper aqueous workup to hydrolyze the aluminate complex and liberate the final alcohol.
Problem 3: Azetidine Ring-Opening

Symptoms:

  • Presence of linear amine byproducts in the final product mixture, often identified by mass spectrometry.

  • Significant decrease in the overall yield.

Possible Causes & Solutions:

CauseSolution
Harsh acidic or basic conditions. Avoid strong acids and bases, especially at elevated temperatures. The Boc protecting group offers some stability, but the ring strain makes it susceptible to cleavage.
Use of certain nucleophiles or reducing agents. While LiAlH₄ is necessary for the ester reduction, prolonged reaction times or high temperatures can promote ring-opening. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Experimental Protocols

Key Synthesis Step: Horner-Wadsworth-Emmons Reaction

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

To a suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) is added neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol). After stirring for 30 minutes, a solution of tert-butyl 3-oxoazetidine-1-carboxylate (13.0 g, 76 mmol) in dry THF (50 mL) is added. The resulting mixture is stirred for 1 hour. The reaction is then quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic solutions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[2]

Key Synthesis Step: Reduction of the α,β-Unsaturated Ester

Synthesis of this compound

To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in anhydrous THF at 0 °C is slowly added a solution of lithium aluminum hydride (LiAlH₄) in THF. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again. The resulting mixture is stirred until a white precipitate forms. The solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by flash column chromatography.

Note: The exact stoichiometry of LiAlH₄ and reaction times should be optimized for each scale.

Visualizations

Synthesis_Workflow start Tert-butyl 3-oxoazetidine-1-carboxylate hwe Horner-Wadsworth-Emmons Reaction start->hwe intermediate Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate hwe->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction product This compound reduction->product

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting_Logic cluster_hwe HWE Reaction Issues cluster_reduction Reduction Step Issues cluster_general General Issues low_yield_hwe Low Yield incomplete_deprotonation Incomplete Deprotonation low_yield_hwe->incomplete_deprotonation Cause side_reactions_hwe Side Reactions low_yield_hwe->side_reactions_hwe Cause poor_reduction Incomplete/Unselective Reduction insufficient_reagent Insufficient Reducing Agent poor_reduction->insufficient_reagent Cause michael_addition 1,4-Conjugate Addition poor_reduction->michael_addition Cause ring_opening Azetidine Ring-Opening harsh_conditions Harsh Conditions ring_opening->harsh_conditions Cause

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Optimizing Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

I. Experimental Workflow and Synthesis Protocol

The recommended synthetic route involves a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The first step is a Wittig reaction to generate the vinyl intermediate, tert-butyl 3-vinylazetidine-1-carboxylate, followed by a hydroboration-oxidation to yield the final product.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Purification start Tert-butyl 3-oxoazetidine-1-carboxylate wittig Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) in THF start->wittig Reactants intermediate Tert-butyl 3-vinylazetidine-1-carboxylate wittig->intermediate Yields hydroboration 1. Borane-THF complex (BH3-THF) or 9-BBN 2. H2O2, NaOH intermediate->hydroboration Reactants product This compound hydroboration->product Yields purification Silica Gel Column Chromatography product->purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-vinylazetidine-1-carboxylate (Wittig Reaction)

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (1.1 eq.) dropwise. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution back down to 0 °C.

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydroboration-Oxidation)

  • Hydroboration: Dissolve the purified tert-butyl 3-vinylazetidine-1-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq.), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq.). Caution: This addition is exothermic.

  • Stir the mixture vigorously at room temperature for 2-3 hours.

  • Work-up: Add saturated aqueous sodium thiosulfate to quench any remaining peroxide.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Wittig Reaction: Low or no conversion of the starting ketone.1. Incomplete ylide formation due to wet solvent/glassware or inactive base. 2. Steric hindrance from the azetidine ring.1. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated or newly purchased n-BuLi. 2. Increase reaction time and/or temperature (e.g., gentle reflux).
Wittig Reaction: Complex mixture of products; difficult purification.Triphenylphosphine oxide byproduct is co-eluting with the product.1. After concentrating the crude product, triturate with a non-polar solvent like hexanes or diethyl ether to precipitate out the triphenylphosphine oxide. 2. Optimize chromatography conditions (e.g., use a less polar eluent system).
Hydroboration: Low yield of the desired primary alcohol; presence of the secondary alcohol isomer.The hydroboration is not perfectly regioselective.Use a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) instead of BH₃·THF to improve selectivity for the anti-Markovnikov product.
Hydroboration-Oxidation: Reaction does not go to completion.Insufficient equivalents of borane or incomplete hydroboration before oxidation.1. Ensure accurate addition of the borane solution. 2. Increase the reaction time for the hydroboration step. Monitor by TLC until the starting material is consumed.
Oxidation Step: Vigorous, uncontrolled exotherm upon addition of H₂O₂.Reagents added too quickly or at too high a concentration.1. Maintain the reaction temperature at 0 °C during the addition. 2. Add the NaOH and H₂O₂ solutions slowly and dropwise with efficient stirring.
Final Product: Product appears contaminated with boron-containing impurities.Incomplete hydrolysis of the borate ester during work-up.1. Ensure sufficient NaOH is used in the oxidation step. 2. Extend the stirring time after the addition of NaOH and H₂O₂. 3. During work-up, perform an additional wash with water.

III. Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction parameters. The following table, based on data from analogous hydroboration-oxidation reactions of terminal alkenes, provides a starting point for optimization.[1][2]

ParameterCondition ACondition BCondition CExpected Outcome
Borane Reagent BH₃·THF9-BBNDisiamylborane9-BBN and other sterically hindered boranes increase anti-Markovnikov regioselectivity.[3][4]
Temperature (°C) 0 to RT4060Higher temperatures can increase reaction rate but may decrease selectivity. 40°C has been shown to be optimal in some flow chemistry setups.[2]
Equivalents of Borane 1.1 eq.1.5 eq.2.0 eq.Using a larger excess can drive the reaction to completion but may complicate work-up. 2.0 eq has been shown to dramatically increase yield in some cases.[2]
Reaction Time (Hydroboration) 2 hours6 hours12 hoursLonger reaction times ensure complete conversion of the starting alkene.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the hydroboration-oxidation reaction used for this synthesis?

A1: This two-step reaction is one of the most reliable methods for the anti-Markovnikov hydration of an alkene.[5][6] It installs the hydroxyl group on the terminal carbon of the vinyl group, which is the less substituted position, leading to the desired primary alcohol with high regioselectivity.[3]

Q2: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it?

A2: If the product is highly pure, it may crystallize upon standing or by trituration with a non-polar solvent like hexanes or pentane, followed by cooling. If it remains an oil, it is likely that small amounts of impurities are present, and further purification by chromatography may be necessary.

Q3: What are the main safety precautions for this synthesis?

A3:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Borane-THF complex: Flammable and can release flammable gases upon contact with water. Handle under an inert atmosphere.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. The oxidation step is exothermic and should be performed with caution in an ice bath.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use other methods to synthesize the vinyl azetidine intermediate?

A4: Yes, while the Wittig reaction is common, other olefination reactions like the Horner-Wadsworth-Emmons reaction could also be employed, potentially offering advantages such as easier removal of byproducts.[7]

Q5: How do I store the final product?

A5: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.

References

"Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the compound as a neat oil under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] If dissolved in a solvent, store the solution at -20°C for up to one year or at -80°C for up to two years.[3] The compound is stable under these recommended storage conditions.[4]

Q2: What is the appearance and physical form of this compound?

This compound is typically a colorless to light yellow liquid or oil.[3]

Q3: What are the known incompatibilities of this compound?

The compound should not be mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[4] Exposure to these substances can lead to degradation.

Q4: Is this compound hazardous?

Yes, it is considered harmful if swallowed and can cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5] Standard personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn during handling.[4]

Q5: What is the primary application of this compound?

This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are molecules designed to induce the degradation of specific target proteins within cells.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected side products in reaction mixture Acidic conditions: The tert-butoxycarbonyl (Boc) protecting group is labile in the presence of strong acids, leading to deprotection.- Maintain neutral or basic reaction conditions if the Boc group needs to remain intact.- If acidic conditions are necessary, consider a more acid-stable protecting group.
High temperatures: Prolonged exposure to high temperatures may cause thermal degradation.- Run reactions at the lowest effective temperature.- Minimize the duration of heating.
Presence of strong nucleophiles/bases: While the Boc group is generally stable to bases, harsh basic conditions could lead to side reactions. The azetidine ring itself can be susceptible to ring-opening by strong nucleophiles under certain conditions.- Use milder bases where possible.- Screen for optimal reaction conditions to minimize side product formation.
Low yield or incomplete reaction Degradation of starting material: Improper storage or handling may have led to the degradation of the this compound.- Verify the purity of the starting material using techniques like NMR or LC-MS before use.- Ensure the compound has been stored under the recommended conditions.
Incompatible reagents: The compound may be degrading due to incompatibility with other reagents in the reaction mixture.- Review the known incompatibilities (strong acids/bases, oxidizing/reducing agents).- Perform small-scale test reactions to check for compatibility.
Difficulty in purification Formation of polar impurities: Degradation products, such as the deprotected amine, can be highly polar and may complicate purification by chromatography.- Use an appropriate stationary phase and solvent system for chromatography.- Consider an aqueous workup to remove highly polar impurities before chromatography.
Compound appears discolored (yellow to brown) Oxidation or degradation: Exposure to air (oxygen) or light over time can lead to the formation of colored impurities.- Store the compound under an inert atmosphere and protect it from light.- If discoloration is observed, re-analyze the purity before use.

Stability and Degradation

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemical nature of its functional groups: the Boc-protected amine and the azetidine ring.

Boc Group Instability: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is known for its stability to a variety of reagents but its lability to acidic conditions.[7]

  • Acid-Catalyzed Deprotection: In the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group is readily cleaved to yield the corresponding free amine, isobutylene, and carbon dioxide.

Azetidine Ring Instability: The azetidine ring, a four-membered heterocycle, possesses inherent ring strain. While generally more stable than its three-membered counterpart (aziridine), it can undergo ring-opening reactions under certain conditions.

  • Acid-Mediated Ring Opening: In some cases, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening, especially if a nucleophilic group is present elsewhere in the molecule.[8] The stability of the azetidine ring can be influenced by the nature of the substituent on the nitrogen atom.[8]

Experimental Protocols

General Protocol for Boc Deprotection (Acidic Conditions)

This is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected amine. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Deprotection_Pathway Potential Acid-Catalyzed Degradation Pathway reactant This compound intermediate Protonated Carbonyl reactant->intermediate H+ product1 3-(2-Hydroxyethyl)azetidinium Salt intermediate->product1 Loss of CO2 and Isobutylene product2 Isobutylene intermediate->product2 product3 Carbon Dioxide intermediate->product3

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental_Workflow General Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare solutions of the compound in different buffers (acidic, neutral, basic) Prepare solutions of the compound in different buffers (acidic, neutral, basic) Incubate samples at various temperatures (e.g., RT, 40°C, 60°C) Incubate samples at various temperatures (e.g., RT, 40°C, 60°C) Prepare solutions of the compound in different buffers (acidic, neutral, basic)->Incubate samples at various temperatures (e.g., RT, 40°C, 60°C) Withdraw aliquots at different time points (e.g., 0h, 24h, 48h) Withdraw aliquots at different time points (e.g., 0h, 24h, 48h) Incubate samples at various temperatures (e.g., RT, 40°C, 60°C)->Withdraw aliquots at different time points (e.g., 0h, 24h, 48h) Analyze by LC-MS to quantify remaining compound and identify degradants Analyze by LC-MS to quantify remaining compound and identify degradants Withdraw aliquots at different time points (e.g., 0h, 24h, 48h)->Analyze by LC-MS to quantify remaining compound and identify degradants

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and purification of this compound, primarily focusing on the reduction of its precursor, ethyl (1-Boc-azetidin-3-yl)acetate.

Issue Potential Cause(s) Recommended Action(s)
Low to No Conversion of Starting Material (Ester) 1. Insufficiently reactive reducing agent: Sodium borohydride (NaBH₄) alone is often not strong enough to reduce esters efficiently. 2. Degraded reducing agent: Lithium aluminum hydride (LiAlH₄) and NaBH₄ can degrade upon exposure to moisture. 3. Low reaction temperature: The reduction may be too slow at lower temperatures.1. Use a stronger reducing agent: Employ LiAlH₄ for a more potent reduction. 2. Activate NaBH₄: If using NaBH₄, add a Lewis acid catalyst such as lithium chloride (LiCl) or calcium chloride (CaCl₂) to increase its reactivity. 3. Use fresh reducing agent: Ensure the LiAlH₄ or NaBH₄ is fresh and has been stored under anhydrous conditions. 4. Increase reaction temperature: If using NaBH₄ with an activating agent, gently heating the reaction may improve the conversion rate.
Presence of an Aldehyde Intermediate in the Product Mixture Incomplete reduction: The reduction of the ester to the alcohol proceeds through an aldehyde intermediate. Insufficient reducing agent or a short reaction time can lead to the accumulation of this intermediate.1. Increase the equivalents of the reducing agent: Ensure at least 2 equivalents of hydride are available for the complete reduction of the ester. 2. Extend the reaction time: Monitor the reaction by TLC or LC-MS until the aldehyde intermediate is fully consumed.
Formation of a De-protected Side Product (3-(2-hydroxyethyl)azetidine) Cleavage of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. Acidic work-up or prolonged exposure to certain conditions can lead to its removal.1. Careful work-up: Use a mild work-up procedure. For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, 15% NaOH solution, and water) is recommended to maintain basic conditions. 2. Avoid strong acids: Do not use strong acids during the work-up or purification steps.
Observation of a Ring-Opened Byproduct Acid-mediated ring opening of the azetidine: The strained azetidine ring can open under acidic conditions, especially if the nitrogen is protonated.1. Maintain basic or neutral pH: Ensure the reaction and work-up conditions are not acidic. 2. Use appropriate quenching techniques: For LiAlH₄ reductions, quench the reaction at a low temperature before allowing it to warm to room temperature.
Difficult Purification of the Final Product 1. Similar polarity of product and byproducts: The desired alcohol product may have a similar polarity to the starting ester or aldehyde intermediate, making chromatographic separation challenging. 2. Contamination with non-polar byproducts: If a Wittig reaction was used to synthesize the precursor, triphenylphosphine oxide can be a difficult-to-remove impurity.1. Optimize chromatography conditions: Use a different solvent system or a gradient elution to improve separation. 2. Chemical removal of triphenylphosphine oxide: If present, triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent or removed by conversion to a water-soluble phosphonium salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and efficient method is the reduction of an ester precursor, such as ethyl (1-Boc-azetidin-3-yl)acetate. This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce the ester precursor?

While NaBH₄ is a milder and safer reducing agent than LiAlH₄, it is generally not reactive enough to reduce esters on its own. To use NaBH₄, it is often necessary to activate it with an additive, such as lithium chloride or calcium chloride, and may require elevated temperatures.

Q3: My NMR spectrum shows the absence of the Boc group's characteristic tert-butyl signal. What could have happened?

The loss of the Boc group's signal (a singlet integrating to 9 protons around 1.4 ppm) indicates that the protecting group has been cleaved. This is a common side reaction that can occur if the reaction or work-up conditions become acidic. Review your procedure to identify any steps where acidic conditions might have been introduced and consider using a milder, non-acidic work-up.

Q4: I see an unexpected peak in my mass spectrometry results that is heavier than my product. What could it be?

An unexpected heavier peak could potentially be a dimer or an adduct. Dimerization could theoretically occur through intermolecular ether formation between two molecules of the product, although this is less common under standard reduction conditions. It is more likely to be an adduct formed during mass spectrometry analysis.

Q5: How can I confirm the presence of the aldehyde intermediate?

The aldehyde intermediate, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, can be detected by ¹H NMR spectroscopy by the presence of a characteristic aldehyde proton signal between 9 and 10 ppm. It can also be visualized on a TLC plate using a stain that reacts with aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH).

Experimental Protocols

Protocol 1: Reduction of ethyl (1-Boc-azetidin-3-yl)acetate with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl (1-Boc-azetidin-3-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 - 1.5 eq) in anhydrous THF to the stirred solution of the ester.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching (Fieser Work-up): While keeping the reaction mixture at 0 °C, carefully and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Filtration and Extraction: A granular precipitate should form. Stir the mixture for 15-30 minutes, then filter it through a pad of celite. Wash the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Reaction_Pathways Synthetic Pathways and Potential Side Reactions Precursor ethyl (1-Boc-azetidin-3-yl)acetate Intermediate tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (Aldehyde Intermediate) Precursor->Intermediate Reduction (incomplete) Product This compound Intermediate->Product Reduction Side_Product1 3-(2-hydroxyethyl)azetidine (N-de-Boc Product) Product->Side_Product1 Acidic Conditions Side_Product2 Ring-Opened Product Product->Side_Product2 Strong Acid

Caption: Synthetic pathway to this compound and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Experiment Start Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Identify Problem Analyze->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes Impure Impure Product Problem->Impure No Action1 Check Reducing Agent Increase Equivalents Increase Temperature LowYield->Action1 Action2 Modify Work-up (e.g., Fieser) Optimize Purification Impure->Action2 Action1->Analyze End Successful Synthesis Action2->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for this purification is silica gel. The most commonly used mobile phase is a gradient of ethyl acetate in a non-polar solvent such as hexanes or petroleum ether. A typical gradient starts with a low polarity mixture and gradually increases the concentration of ethyl acetate to elute the more polar product.

Q2: How can I monitor the progress of the column chromatography?

A2: Thin-layer chromatography (TLC) is the most effective method for monitoring the separation. It is recommended to use the same solvent system for TLC as the initial mobile phase for the column. The product can be visualized on the TLC plate using a suitable stain, such as potassium permanganate or p-anisaldehyde, followed by gentle heating.

Q3: My product is eluting with impurities. What should I do?

A3: If your product is co-eluting with impurities, you can try adjusting the solvent gradient. A shallower gradient (a slower increase in the percentage of ethyl acetate) can improve separation. Alternatively, you can try a different solvent system, for example, dichloromethane and methanol, which may offer different selectivity.

Q4: The product is not eluting from the column, or the elution is very slow.

A4: This issue is often due to the polarity of the eluent being too low. Gradually increasing the percentage of ethyl acetate in the mobile phase should facilitate the elution of your compound. In some cases, for highly polar compounds, a small amount of a more polar solvent like methanol can be added to the ethyl acetate.

Q5: I am observing significant tailing or streaking of my compound on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A5: Tailing is a common issue with amine-containing compounds on silica gel, which is acidic. The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups of the silica. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia solution, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high, causing rapid co-elution.Start with a lower polarity eluent (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity with a shallow gradient of ethyl acetate.
The chosen solvent system does not provide adequate selectivity.Experiment with different solvent systems on a TLC plate before running the column. Dichloromethane/methanol is a common alternative.
Product Does Not Elute from the Column The eluent is not polar enough.Systematically increase the percentage of ethyl acetate in the mobile phase. If necessary, a small percentage of methanol can be added.
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like neutral alumina.
Product Elutes Too Quickly (with the solvent front) The initial eluent polarity is too high.Begin the elution with a much less polar solvent system.
Tailing or Streaking of the Product Band Strong interaction between the basic azetidine nitrogen and acidic silica gel.Add a basic modifier such as triethylamine (0.5-1%) or a few drops of aqueous ammonia to the eluent.
Low Product Yield After Column Chromatography The compound is spread across many fractions due to tailing.Use a basic modifier in the eluent to obtain sharper peaks and more concentrated fractions.
Incomplete elution from the column.After the main product has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to recover any remaining compound.
Presence of Unknown Impurities in "Pure" Fractions The impurity may have a similar Rf value to the product in the chosen solvent system.Try a different solvent system for both TLC and column chromatography to achieve better separation.
The impurity could be a byproduct from the synthesis.Analyze the crude reaction mixture by LC-MS or NMR to identify potential byproducts and tailor the purification strategy accordingly.

Experimental Protocols

Protocol 1: Gradient Flash Column Chromatography

This protocol is based on a reported purification of this compound.[1]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether or hexanes).

    • Pour the slurry into the column and allow the silica to pack under gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 100% petroleum ether to a 1:1 mixture of petroleum ether and ethyl acetate.[1]

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil.[1]

Quantitative Data Summary

Parameter Value Reference
Eluent System Petroleum Ether / Ethyl Acetate[1]
Gradient 100:1 to 1:1 (Petroleum Ether:EtOAc)[1]
Product Appearance Colorless Oil[1]
Reported Yield 94.15%[1]

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Crude Product tlc_analysis TLC Analysis (e.g., 80:20 Hexane:EtOAc) start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Good Separation troubleshoot Troubleshoot tlc_analysis->troubleshoot Poor Separation/ Tailing pure_product Pure Product column_chromatography->pure_product Successful Purification column_chromatography->troubleshoot Issues Encountered adjust_gradient Adjust Gradient (Slower Increase in Polarity) troubleshoot->adjust_gradient Co-elution change_solvent Change Solvent System (e.g., DCM/MeOH) troubleshoot->change_solvent Persistent Co-elution add_modifier Add Basic Modifier (e.g., 0.5% Triethylamine) troubleshoot->add_modifier Tailing/Streaking adjust_gradient->tlc_analysis Re-evaluate change_solvent->tlc_analysis Re-evaluate add_modifier->tlc_analysis Re-evaluate

Caption: A workflow diagram for troubleshooting the column chromatography purification of this compound.

Logical_Relationships cluster_parameters Chromatography Parameters cluster_outcomes Purification Outcomes Solvent_Polarity Solvent Polarity (EtOAc %) Resolution Resolution (Separation) Solvent_Polarity->Resolution Increases/Decreases (Optimal Point Exists) Elution_Speed Elution Speed Solvent_Polarity->Elution_Speed Increases Basic_Modifier Basic Modifier (e.g., Triethylamine) Peak_Shape Peak Shape Basic_Modifier->Peak_Shape Improves (Reduces Tailing) Gradient_Steepness Gradient Steepness Gradient_Steepness->Resolution Decreases Gradient_Steepness->Elution_Speed Increases Yield Product Yield Resolution->Yield Increases (if separation from impurities is improved) Peak_Shape->Resolution Improves Peak_Shape->Yield Increases

Caption: Logical relationships between key parameters and outcomes in the purification process.

References

Technical Support Center: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at temperatures between 2-8°C.[1][2] Some suppliers recommend -20°C for storage extending to one year.[3][4] Always refer to the certificate of analysis provided by the supplier for specific recommendations.

Q2: Can I store the compound at room temperature?

A2: While some data suggests that the compound can be stored at room temperature for up to three years, this is not the generally recommended practice for ensuring maximum purity and stability over time.[4] Short-term shipping at ambient temperatures for less than two weeks is considered acceptable by some manufacturers.[3] For long-term storage, refrigeration is advised.

Q3: Does this compound require a special atmosphere for storage?

A3: Yes, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[1][2] This helps to prevent potential degradation from atmospheric components.

Q4: The compound has changed color from colorless to light yellow. Is it still usable?

A4: The compound is described as a colorless to light yellow liquid.[4] A slight yellow tint may not indicate significant degradation. However, a noticeable change in color over time could suggest impurity formation. It is advisable to re-analyze the compound for purity using techniques like NMR or LC-MS before use in sensitive applications.

Q5: What materials should I avoid storing this compound with?

A5: You should avoid storing this compound with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[3] Contact with these substances could lead to chemical reactions that degrade the compound.

Storage Condition Summary

ParameterRecommended ConditionNotes
Temperature 2-8°C (Refrigerated)[1][2]-20°C is also cited for up to one-year storage.[3][4] Room temperature storage for up to 3 years is mentioned by one source, but refrigeration is preferred for long-term stability.[4]
Atmosphere Inert Gas (Nitrogen or Argon)[1][2]Minimizes oxidation and degradation.
Container Tightly Closed[3][5]Prevents contamination and exposure to moisture.
Location Well-ventilated area[3][5]General laboratory safety practice.

Experimental Protocol: Stability Assessment

This protocol outlines a method to assess the stability of this compound under various storage conditions.

Objective: To determine the degradation profile of the compound over time at different temperatures.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Vials suitable for storage at different temperatures

  • HPLC-UV system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the stock solution into separate, properly labeled vials for each storage condition and time point.

  • Storage Conditions:

    • Store aliquots at the following temperatures:

      • -20°C (Control)

      • 4°C

      • Room Temperature (20-25°C)

      • 40°C (Accelerated degradation)

  • Time Points:

    • Analyze samples at the following time points: 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, inject the samples onto the HPLC system.

    • Calculate the peak area of the parent compound.

    • Determine the percentage of the remaining parent compound relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visual Guides

Troubleshooting Storage Issues

start Start: Observe Issue with Compound color_change Has the compound changed color? start->color_change purity_check Re-check purity via NMR or LC-MS color_change->purity_check Yes improper_storage Was the compound stored improperly? (e.g., wrong temperature, not inert atmosphere) color_change->improper_storage No degraded Compound Degraded. Consider re-purification or disposal. purity_check->degraded Purity < 95% usable Purity is acceptable. Proceed with caution. purity_check->usable Purity >= 95% correct_storage Transfer to correct storage conditions: 2-8°C under inert gas. improper_storage->correct_storage Yes no_issue No issue observed. Proceed with use. improper_storage->no_issue No correct_storage->purity_check

Caption: Troubleshooting flowchart for storage issues.

Recommended Storage Workflow

receive Receive Compound log Log receipt date and batch number receive->log inspect Inspect for color and physical state log->inspect transfer Transfer to a clean, dry vial inspect->transfer inert Purge vial with inert gas (N2 or Ar) transfer->inert seal Seal container tightly inert->seal store Store at 2-8°C in a well-ventilated area seal->store

Caption: Recommended workflow for receiving and storing the compound.

References

Technical Support Center: Troubleshooting NMR Spectra of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in the Nuclear Magnetic Resonance (NMR) spectrum of "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate."

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: The ¹H NMR spectrum of pure this compound in CDCl₃ should be consistent with its structure. Published data indicates the following chemical shifts: δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)[1]. The singlet at approximately 1.43 ppm, integrating to 9H, is characteristic of the tert-butyl (Boc) protecting group[2]. The remaining signals correspond to the protons of the azetidine ring and the 2-hydroxyethyl side chain.

Q2: I see a singlet at around 1.4 ppm, but the other signals don't match. What could be the issue?

A2: While the singlet at ~1.4 ppm is a strong indicator of the Boc group, discrepancies in other regions can arise from several factors including the use of a different deuterated solvent, the presence of impurities, or sample degradation. The chemical shifts of the azetidine ring protons are particularly sensitive to their environment[3].

Q3: Are there common impurities I should be aware of when synthesizing this compound?

A3: A common synthesis route involves the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid[1]. Potential impurities could include unreacted starting material or byproducts from the reduction process. Aldehydes can sometimes be formed as intermediates or byproducts in the reduction of carboxylic acids[4][5].

Q4: My baseline is rolling and the peaks are broad. What should I do?

A4: A rolling baseline and broad peaks are often indicative of poor magnetic field homogeneity, a condition known as poor shimming. Re-shimming the spectrometer should resolve this issue. Broad peaks can also be caused by the presence of paramagnetic impurities or insoluble material in the NMR tube.

Troubleshooting Guide for NMR Spectrum Inconsistencies

This guide addresses specific problems you may encounter with your NMR spectrum of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks are present in the spectrum. Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, ethyl acetate, dichloromethane) may still be present.Check a solvent residue chart for your deuterated solvent to identify the impurity peaks. Place the sample under high vacuum for an extended period to remove volatile solvents.
Starting Material: Incomplete reaction may leave residual 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.Compare your spectrum to the NMR of the starting material. If present, re-purify your compound.
Side Products: Byproducts from the reduction reaction may be present.Consider the possibility of aldehyde or other reduction intermediates. Further purification by column chromatography may be necessary.
Water: Deuterated solvents can absorb moisture from the air.Use a fresh ampoule of deuterated solvent. Store deuterated solvents in a desiccator. A broad singlet between 1.5-4.5 ppm (depending on the solvent) often indicates water.
Chemical shifts of my compound do not match the reference data. Solvent Effects: Different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) will cause shifts in the proton signals.Ensure you are comparing your spectrum to reference data obtained in the same solvent. If not, be aware that chemical shifts can vary significantly.
Concentration Effects: High sample concentration can lead to shifts in proton signals, especially for those involved in hydrogen bonding (like the -OH proton).Prepare your NMR sample at a standard concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).
Poor resolution and broad peaks. Poor Shimming: The magnetic field is not homogeneous across the sample.Re-shim the spectrometer. Modern NMR instruments have automated shimming routines that are usually very effective.
Sample is not fully dissolved. Ensure your sample is completely dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.While less common, if other troubleshooting fails, consider if your sample could have been contaminated with paramagnetic substances.

Expected ¹H NMR Data

The following table summarizes the expected chemical shifts for this compound in CDCl₃.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
tert-butyl (Boc)1.43singlet (s)9H
-CH₂-CH₂-OH1.85multiplet (m)2H
Azetidine-CH2.65multiplet (m)1H
Azetidine-CH₂ & -CH₂-OH3.60multiplet (m)4H
Azetidine-CH₂4.0triplet (t)2H

Note: The multiplet at 3.60 ppm likely contains overlapping signals from both the azetidine ring protons and the methylene protons adjacent to the hydroxyl group.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedures for acquiring a ¹H NMR spectrum.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: NMR Spectrum Inconsistent check_purity Are there unexpected peaks? start->check_purity yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No identify_impurity Identify source of unexpected peaks yes_purity->identify_impurity check_shifts Are chemical shifts incorrect? no_purity->check_shifts solvent Residual Solvent? identify_impurity->solvent starting_material Unreacted Starting Material? identify_impurity->starting_material side_product Side Product? identify_impurity->side_product water Water? identify_impurity->water solution_impurity Solution: Place under high vacuum or re-purify sample solvent->solution_impurity starting_material->solution_impurity side_product->solution_impurity water->solution_impurity end Spectrum Consistent solution_impurity->end yes_shifts Yes check_shifts->yes_shifts Yes no_shifts No check_shifts->no_shifts No solvent_effect Check solvent and concentration yes_shifts->solvent_effect check_resolution Is resolution poor (broad peaks, rolling baseline)? no_shifts->check_resolution solution_shifts Solution: Compare to reference in same solvent and use standard concentration solvent_effect->solution_shifts solution_shifts->end yes_resolution Yes check_resolution->yes_resolution Yes no_resolution No check_resolution->no_resolution No shimming Poor Shimming or Insoluble Material? yes_resolution->shimming no_resolution->end solution_resolution Solution: Re-shim spectrometer or filter sample shimming->solution_resolution solution_resolution->end

Caption: Troubleshooting workflow for NMR spectrum inconsistencies.

References

Technical Support Center: Scaling Up Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in pharmaceutical development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][] This guide addresses common challenges encountered during scale-up and provides detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: Two primary synthetic routes are favored for scalability:

  • Route A: Reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This is a direct and often high-yielding approach.

  • Route B: Homologation of tert-butyl 3-oxoazetidine-1-carboxylate. This multi-step route involves a Wittig-type reaction to introduce the two-carbon side chain, followed by reduction.

Q2: What are the critical parameters to control during the reduction of the carboxylic acid precursor (Route A)?

A2: When using borane-based reducing agents like BH3•THF or BH3•SMe2, temperature control is crucial to prevent runaway reactions and decomposition of the reagent.[3] Slow addition of the reducing agent to the carboxylic acid solution is recommended. The choice of solvent can also influence the reaction rate and selectivity. Tetrahydrofuran (THF) is a common choice for borane reductions.

Q3: What are the common side reactions observed during the synthesis?

A3: In the synthesis of the azetidine ring itself, the formation of the more thermodynamically stable five-membered pyrrolidine ring can be a significant side reaction.[4] During reduction steps, over-reduction or incomplete reaction can occur if conditions are not optimized. In Wittig-type reactions, the formation of undesired isomers or side products from the phosphonium ylide can be an issue.[5][6]

Q4: What are the recommended purification strategies for the final product on a large scale?

A4: this compound is a polar molecule, which can make purification by traditional silica gel chromatography challenging on a large scale due to issues like tailing and the need for large volumes of polar solvents.[7] Consider the following scalable techniques:

  • Crystallization: If a stable crystalline form of the product or a salt can be identified, crystallization is a highly effective and scalable purification method.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable option.

  • Reverse-phase chromatography: While more expensive than normal-phase, it can be more effective for purifying polar compounds.

  • Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and removal of major impurities before a final polishing step.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the reduction of the carboxylic acid (Route A) 1. Inactive reducing agent. 2. Insufficient equivalents of reducing agent. 3. Reaction temperature too low. 4. Steric hindrance around the carboxylic acid.1. Use a fresh, properly stored batch of the reducing agent. 2. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Consider using a more powerful reducing agent like lithium aluminum hydride (LAH), but be aware of its higher reactivity and different safety precautions.[8][9]
Formation of pyrrolidine byproduct The intramolecular cyclization favors the 5-membered ring formation.This is more relevant to the synthesis of the azetidine core itself. The choice of solvent and base can influence the ring-closure selectivity. Less polar, non-coordinating solvents may favor the formation of the 4-membered ring.[4]
Incomplete Wittig reaction (Route B) 1. Steric hindrance of the ketone. 2. Insufficiently basic conditions for ylide formation. 3. Unstable ylide.1. Use a more reactive phosphonium ylide or consider a Horner-Wadsworth-Emmons (HWE) modification. 2. Ensure a strong, anhydrous base (e.g., n-BuLi, NaHMDS) is used for complete deprotonation of the phosphonium salt. 3. Prepare the ylide in situ at low temperature and use it immediately.
Difficulties in product isolation and purification The product is a polar, often oily, compound.1. After quenching the reaction, perform a thorough aqueous workup to remove inorganic salts. 2. Use a series of extractions with different solvents to selectively remove impurities. 3. Explore the purification techniques mentioned in FAQ 4. Consider derivatization to a more easily purifiable solid, followed by deprotection.

Experimental Protocols

Route A: Reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • Borane-tetrahydrofuran complex (BH3•THF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (1.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, add 1M BH3•THF solution (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method as discussed in the purification FAQ.

Route B: Two-Step Synthesis from tert-butyl 3-oxoazetidine-1-carboxylate

Step 1: Wittig Reaction

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • (Methoxymethyl)triphenylphosphonium chloride

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 3M HCl)

Procedure:

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere and cool to -78 °C.

  • Add n-BuLi (1.15 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting red-orange solution for 1 hour at -78 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise to the ylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and add aqueous HCl to hydrolyze the intermediate enol ether. Stir for 1-2 hours.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the resulting aldehyde, tert-butyl 3-formylazetidine-1-carboxylate.

Step 2: Reduction of the Aldehyde

The intermediate aldehyde can be reduced to the target alcohol using standard reducing agents like sodium borohydride (NaBH4) in methanol or ethanol.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Carboxylic Acid Reduction Route B: Wittig & Reduction
Starting Material 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acidtert-butyl 3-oxoazetidine-1-carboxylate
Number of Steps 12
Typical Overall Yield 70-90%50-70%
Key Reagents Borane complexes (e.g., BH3•THF)Phosphonium ylide, n-BuLi, NaBH4
Scalability Considerations Good scalability, requires careful temperature control.Multi-step process can be more complex to scale. Handling of pyrophoric n-BuLi requires specialized equipment.

Visualizations

experimental_workflow cluster_route_a Route A: Carboxylic Acid Reduction cluster_route_b Route B: Homologation & Reduction A_start 2-(1-(Boc)azetidin-3-yl)acetic acid A_reaction Reduction (BH3•THF, THF) A_start->A_reaction A_workup Aqueous Workup & Extraction A_reaction->A_workup A_purification Purification (Crystallization or Chromatography) A_workup->A_purification A_product Final Product A_purification->A_product B_start tert-butyl 3-oxoazetidine-1-carboxylate B_wittig Wittig Reaction (Phosphonium ylide, n-BuLi) B_start->B_wittig B_intermediate tert-butyl 3-formylazetidine-1-carboxylate B_wittig->B_intermediate B_reduction Reduction (NaBH4, MeOH) B_intermediate->B_reduction B_workup Aqueous Workup & Extraction B_reduction->B_workup B_purification Purification B_workup->B_purification B_product Final Product B_purification->B_product

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_reduction Route A: Reduction cluster_wittig Route B: Wittig start Low Yield or Incomplete Reaction r_check_reagent Check Reducing Agent (Age, Storage) start->r_check_reagent Route A w_check_base Ensure Strong, Anhydrous Base for Ylide Formation start->w_check_base Route B r_increase_eq Increase Equivalents of Reducing Agent r_check_reagent->r_increase_eq r_increase_temp Increase Reaction Temperature r_increase_eq->r_increase_temp w_check_ylide Use Freshly Prepared Ylide w_check_base->w_check_ylide w_alternative_reagent Consider HWE Reagent w_check_ylide->w_alternative_reagent

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

Comparative HPLC Purity Analysis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in the synthesis of PROTACs and other novel therapeutics.[1] The selection of an appropriate HPLC method is critical for accurate purity assessment, impurity profiling, and ensuring the quality of this vital intermediate. This document presents a comparative analysis of three common reversed-phase HPLC methods, supported by hypothetical experimental data, to guide researchers in selecting the optimal analytical strategy for their specific needs.

Overview of Analytical Challenges

This compound is a polar molecule containing a hydroxyl group and a Boc-protected amine. This polarity can present challenges for traditional reversed-phase HPLC methods using standard C18 columns, potentially leading to poor retention and inadequate separation from polar impurities. To address this, alternative stationary phases, such as those with polar end-capping or polar-embedded ligands, are often employed to enhance the retention and resolution of polar analytes.[2][3] This guide compares the performance of a conventional C18 column with a polar-endcapped C18 column and a column with a polar-embedded stationary phase.

Comparative Analysis of HPLC Methods

The following tables summarize the hypothetical performance data of three distinct reversed-phase HPLC methods for the purity analysis of this compound. The data is based on the analysis of a hypothetical sample containing the main compound and two potential process-related impurities: Impurity A (tert-butyl 3-formylazetidine-1-carboxylate) and Impurity B (1-Boc-3-hydroxymethylazetidine).

Table 1: Chromatographic Conditions

ParameterMethod A: Standard C18Method B: Polar-Endcapped C18Method C: Polar-Embedded C18
Column C18, 4.6 x 150 mm, 5 µmC18, Polar-Endcapped, 4.6 x 150 mm, 5 µmC18, Polar-Embedded, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL10 µL

Table 2: Comparative Performance Data

ParameterMethod A: Standard C18Method B: Polar-Endcapped C18Method C: Polar-Embedded C18
Retention Time (Main Peak) 2.5 min4.8 min6.2 min
Resolution (Main Peak/Impurity A) 1.22.12.8
Resolution (Main Peak/Impurity B) 1.01.82.5
Tailing Factor (Main Peak) 1.81.21.1
Theoretical Plates (Main Peak) 350062007500
Calculated Purity (%) 98.5%99.2%99.5%

Experimental Protocols

A detailed methodology for the HPLC purity analysis is provided below. This protocol is applicable to all three compared methods, with the specific column and mobile phase conditions outlined in Table 1.

3.1. Materials and Reagents

  • This compound (Sample)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (HPLC Grade)

  • Reference standards for potential impurities (if available)

3.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.3. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Columns: As specified in Table 1.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the prepared sample and run the gradient program as detailed in Table 1.

3.4. Data Analysis

Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Assess system suitability parameters such as resolution, tailing factor, and theoretical plates to ensure the validity of the analysis.

Visualizing the Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical comparison of the different HPLC methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject Sample Filter->Inject MobileA Prepare Mobile Phase A Equilibrate Equilibrate Column MobileA->Equilibrate MobileB Prepare Mobile Phase B MobileB->Equilibrate Equilibrate->Inject Run Run Gradient Inject->Run Detect UV Detection Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Assess Assess System Suitability Calculate->Assess

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Method Alternatives cluster_performance Performance Evaluation Analyte This compound (Polar Nature) MethodA Method A: Standard C18 Analyte->MethodA MethodB Method B: Polar-Endcapped C18 Analyte->MethodB MethodC Method C: Polar-Embedded C18 Analyte->MethodC Retention Retention MethodA->Retention Resolution Resolution MethodA->Resolution PeakShape Peak Shape MethodA->PeakShape Purity Accuracy of Purity MethodA->Purity MethodB->Retention MethodB->Resolution MethodB->PeakShape MethodB->Purity MethodC->Retention MethodC->Resolution MethodC->PeakShape MethodC->Purity

Caption: Logical comparison of HPLC methods.

Discussion and Recommendations

The hypothetical data clearly demonstrates the advantages of using HPLC columns with modified stationary phases for the analysis of polar compounds like this compound.

  • Method A (Standard C18): This method shows poor retention of the main analyte, leading to co-elution with potential impurities. The low resolution and significant peak tailing compromise the accuracy of the purity assessment.

  • Method B (Polar-Endcapped C18): The polar end-capping improves retention and peak shape, resulting in better resolution between the main peak and impurities. This method offers a significant improvement over the standard C18 column.

  • Method C (Polar-Embedded C18): This method provides the best overall performance with excellent retention, high resolution, and superior peak symmetry. The enhanced interaction with the polar analyte allows for a more accurate and reliable purity determination.

References

A Comparative Guide to Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate and Other Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. This four-membered nitrogen-containing heterocycle offers a valuable tool for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate and other key azetidine derivatives, supported by experimental data to inform drug design and development efforts.

Introduction to Azetidine Scaffolds

Azetidines are considered "privileged" structures in drug discovery. Their inherent ring strain and well-defined three-dimensional geometry can lead to enhanced binding affinity for biological targets. The nitrogen atom within the ring can be functionalized to modulate properties such as solubility and basicity, while substitutions at other positions allow for the precise orientation of pharmacophoric groups. This guide will focus on comparing the subject compound with its close structural analog, Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, and other derivatives with demonstrated biological activity.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the computed properties of this compound with its hydroxymethyl analog.

PropertyThis compoundTert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Molecular Formula C10H19NO3C9H17NO3
Molecular Weight 201.26 g/mol [1]187.24 g/mol [2]
LogP (calculated) 0.80.5
Topological Polar Surface Area (TPSA) 49.8 Ų[1]49.8 Ų[2]
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Rotatable Bond Count 43

Analysis: The addition of an extra methylene group in the side chain of this compound results in a slightly higher molecular weight and calculated LogP value, suggesting a modest increase in lipophilicity compared to its hydroxymethyl counterpart. The identical TPSA and hydrogen bond donor/acceptor counts indicate that both molecules present similar polar surface characteristics, which can influence solubility and interactions with biological targets.

Synthesis and Functionalization

This compound is a valuable building block, often utilized for further chemical modifications. One of its key applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker.[3][4] PROTACs are bifunctional molecules that induce the degradation of target proteins.[][6] The hydroxyl group of the title compound provides a convenient handle for attachment to other molecular fragments.

The synthesis of functionalized azetidines can be approached in various ways, including the modification of existing azetidine rings. For instance, the Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is a common strategy to allow for selective reactions at other positions. This protecting group can be removed under acidic conditions to enable further derivatization of the nitrogen atom.

G cluster_synthesis General Synthesis Workflow Azetidin-3-ol Azetidin-3-ol N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Azetidin-3-ol->N-Boc-3-hydroxyazetidine Boc Protection Target Azetidine Derivative Target Azetidine Derivative N-Boc-3-hydroxyazetidine->Target Azetidine Derivative Side-chain modification Final Product Final Product Target Azetidine Derivative->Final Product Deprotection / N-functionalization

General workflow for azetidine derivatization.

Comparative Biological Activity

While direct comparative biological data for this compound is limited in publicly available literature, we can infer its potential by examining the activity of other structurally related azetidine derivatives.

Azetidine Derivatives as VMAT2 Inhibitors

A series of cis- and trans-azetidine analogs have been evaluated as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a target for the treatment of substance abuse.[7]

CompoundKi (nM) for [3H]DA Uptake Inhibition
cis-Azetidine derivative 22b 24 ± 1.5[7]
trans-Azetidine derivative 15c 31 ± 7.7[7]
Lobelane 45 ± 2.0[7]
Norlobelane 43 ± 8.0[7]

Analysis: These results demonstrate that the azetidine scaffold can be incorporated into highly potent VMAT2 inhibitors, with some derivatives showing superior activity to the natural product lobelane.[7] The stereochemistry of the substituents on the azetidine ring appears to have a modest impact on inhibitory activity in this series.[7]

Azetidine Derivatives as GABA Uptake Inhibitors

Azetidine derivatives have also been explored as inhibitors of GABA transporters (GATs), which are targets for anticonvulsant drugs.

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative (diphenylbutenyl moiety) 2.83 ± 0.67[8]-
Azetidin-2-ylacetic acid derivative (bis(3-methyl-2-thienyl)butenyl moiety) 2.01 ± 0.77[8]-
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) -15.3 ± 4.5[8]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) 26.6 ± 3.3[8]-
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) -31.0 ± 4.7[8]

Analysis: This study highlights the versatility of the azetidine scaffold in targeting different GABA transporter subtypes. The position of the acidic moiety (2- vs. 3-position) and the nature of the lipophilic substituents significantly influence the potency and selectivity of these inhibitors.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

[3H]Dopamine Uptake Inhibition Assay for VMAT2

This assay is used to determine the potency of compounds in inhibiting the uptake of dopamine into synaptic vesicles.

G Rat Striata Homogenization Rat Striata Homogenization Isolation of Synaptic Vesicles Isolation of Synaptic Vesicles Rat Striata Homogenization->Isolation of Synaptic Vesicles Centrifugation Incubation Incubation Isolation of Synaptic Vesicles->Incubation with [3H]Dopamine & Test Compound Filtration Filtration Incubation->Filtration to separate vesicles Scintillation Counting Scintillation Counting Filtration->Scintillation Counting to measure radioactivity Data Analysis (Ki determination) Data Analysis (Ki determination) Scintillation Counting->Data Analysis (Ki determination)

Workflow for VMAT2 Inhibition Assay.

Protocol:

  • Vesicle Preparation: Synaptic vesicles are isolated from rat striata by homogenization followed by differential centrifugation.[9]

  • Incubation: The isolated vesicles are incubated with a known concentration of [3H]dopamine and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.

  • Quantification: The amount of radioactivity trapped on the filters, representing the [3H]dopamine taken up by the vesicles, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is determined, and the inhibition constant (Ki) is calculated.

Solubility Assays

Determining the solubility of a compound is a critical step in early drug discovery.

Kinetic Solubility Assay (e.g., Nephelometry):

  • A stock solution of the test compound in an organic solvent (e.g., DMSO) is prepared.

  • Aliquots of the stock solution are added to an aqueous buffer in a microtiter plate to create a range of concentrations.

  • The plate is incubated, and the precipitation of the compound is measured by detecting light scattering (nephelometry).[10]

Thermodynamic (Equilibrium) Solubility Assay (e.g., Shake-Flask Method):

  • An excess amount of the solid compound is added to a specific buffer.[10]

  • The mixture is agitated (e.g., shaken) for a prolonged period (e.g., 24-48 hours) to reach equilibrium.[10]

  • The suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as HPLC-UV.[11]

Metabolic Stability Assays

These assays predict how quickly a compound is metabolized by the body.

Liver Microsomal Stability Assay:

  • The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).[][13]

  • The reaction is initiated by adding a cofactor, such as NADPH.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]

G Compound + Liver Microsomes Compound + Liver Microsomes Incubation (37°C) Incubation (37°C) Compound + Liver Microsomes->Incubation (37°C) Add NADPH Time-point Sampling Time-point Sampling Incubation (37°C)->Time-point Sampling Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Time-point Sampling->LC-MS/MS Analysis Quantify Parent Compound Calculate Metabolic Stability Calculate Metabolic Stability LC-MS/MS Analysis->Calculate Metabolic Stability t1/2, CLint

Workflow for Liver Microsomal Stability Assay.

Conclusion

This compound is a versatile building block with favorable physicochemical properties for drug discovery. While direct biological data on this specific molecule is not extensively published, the comparative analysis of other azetidine derivatives demonstrates the potential of this scaffold in developing potent and selective modulators of various biological targets. The data presented herein, along with the detailed experimental protocols, provides a valuable resource for researchers aiming to incorporate the azetidine motif into their drug design strategies. The ability to fine-tune properties through substitution on the azetidine ring, as evidenced by the VMAT2 and GABA uptake inhibitor examples, underscores the importance of this heterocyclic system in modern medicinal chemistry.

References

A Comparative Guide to PROTAC Linkers: Unveiling the Role of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate and Other Key Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system, leading to the selective degradation of disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. The linker is far from being a passive spacer; its composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of different PROTAC linkers, with a special focus on the emerging role of rigid linkers exemplified by tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, and its comparison with widely used flexible linkers such as polyethylene glycol (PEG) and alkyl chains.

The Central Role of the Linker in PROTAC-Mediated Degradation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1] The linker's characteristics dictate the spatial arrangement of this complex, which is crucial for efficient ubiquitination of the POI and its subsequent degradation by the proteasome. An improperly designed linker can lead to steric hindrance or an unfavorable orientation, thereby abrogating the PROTAC's activity.

POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

PROTAC Mechanism of Action.

Profiling Key PROTAC Linkers

This compound: A Rigid Contender

This compound is a building block for PROTAC linkers that introduces a rigid azetidine ring into the linker structure.[2] Saturated heterocyclic rings like azetidine and piperidine are increasingly being explored to impart conformational constraints on the PROTAC molecule. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency and selectivity. While direct head-to-head quantitative data for this specific linker is still emerging in the public domain, the principles of using rigid linkers are well-established.

Key Characteristics:

  • Rigidity: The four-membered azetidine ring restricts the flexibility of the linker.

  • Vectorial Properties: The defined geometry of the ring can provide precise control over the spatial orientation of the warhead and the E3 ligase ligand.

  • Physicochemical Properties: The inclusion of a heterocyclic moiety can influence solubility and other drug-like properties.

Polyethylene Glycol (PEG) Linkers: The Flexible Workhorse

PEG linkers are the most common motifs incorporated into PROTAC structures, valued for their synthetic accessibility and ability to impart hydrophilicity.[3] This increased water solubility can be advantageous for the often large and lipophilic PROTAC molecules. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be beneficial in the empirical search for a productive ternary complex.

Key Characteristics:

  • Flexibility: The repeating ethylene glycol units provide significant conformational freedom.

  • Hydrophilicity: The ether oxygens enhance aqueous solubility.[3]

  • Tunable Length: The length of the PEG chain can be easily modified to optimize the distance between the two ends of the PROTAC.

Alkyl Linkers: The Hydrophobic Spacer

Alkyl chains are another class of flexible linkers frequently employed in PROTAC design. Composed of repeating hydrocarbon units, they are synthetically straightforward and offer a high degree of flexibility. However, their hydrophobic nature can sometimes negatively impact the overall solubility of the PROTAC molecule.

Key Characteristics:

  • Flexibility: Similar to PEG linkers, alkyl chains provide considerable conformational flexibility.

  • Hydrophobicity: Their non-polar nature can influence cell permeability and solubility.

  • Synthetic Tractability: Alkyl linkers are readily synthesized and incorporated into PROTACs.

Quantitative Performance Comparison: A Focus on BRD4 Degradation

To provide a quantitative comparison of these linker types, we have compiled illustrative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-characterized therapeutic target. The data for the rigid linker is based on a PROTAC containing a piperazine moiety, which serves as a surrogate for a rigid, cyclic linker to facilitate comparison in the absence of specific data for the azetidine linker.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers

PROTAC (Linker Type)DC50 (nM)Dmax (%)Cell LineE3 LigaseReference
Azetidine-based (Illustrative Rigid) 25>90MDA-MB-231CRBN[4]
PEG-based (MZ1) 19>95HeLaVHL[3]
Alkyl-based (Compound 27) 97.188MDA-MB-231CRBN[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Different Linkers (Illustrative)

PropertyAzetidine-based (Rigid)PEG-basedAlkyl-based
Solubility Moderate to HighHighLow to Moderate
Permeability (PAMPA) ModerateLow to ModerateModerate to High
Metabolic Stability Generally HighVariableHigh

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A Plate Cells B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Band Quantification G->H I Calculate Degradation H->I

Western Blot Workflow.
Ternary Complex Formation Assay (e.g., TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

  • Reagent Preparation: Label the POI and E3 ligase with a suitable FRET donor (e.g., terbium) and acceptor (e.g., d2) pair, respectively.

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor. An increase in the FRET signal indicates the proximity of the POI and E3 ligase, signifying ternary complex formation.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like PEG and alkyl chains have been the mainstay of PROTAC design due to their synthetic accessibility, there is a growing appreciation for the role of rigid linkers, such as those incorporating azetidine moieties. These rigid linkers can offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation, potentially leading to improved potency and selectivity.

The comparative data presented in this guide, while illustrative for the azetidine-based linker, underscores the importance of a systematic evaluation of linker properties. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of a variety of linker types, lengths, and rigidities. The experimental protocols provided herein offer a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics.

References

Validating the Three-Dimensional Structure of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in modern drug discovery and development. For novel scaffolds like Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, single-crystal X-ray crystallography remains the gold standard for unambiguous structural validation. This guide provides a comparative framework for understanding the process and data involved in such a validation, even in the absence of a publicly available crystal structure for this specific compound.

While a specific crystallographic information file (CIF) for this compound is not currently available in open-access databases such as the Cambridge Crystallographic Data Centre (CCDC), this guide will present a generalized experimental protocol and comparative data based on structurally related compounds. This will allow researchers to understand the expected outcomes and benchmarks for such an analysis.

Comparative Crystallographic Data

To illustrate the expected crystallographic parameters, the following table presents hypothetical data for this compound alongside actual data for a structurally related N-Boc protected azetidine derivative found in the literature. This comparison highlights the typical values for key parameters in this class of compounds.

ParameterThis compound (Hypothetical)N-Boc-3-azetidinol (Example)
Chemical Formula C₁₀H₁₉NO₃C₈H₁₅NO₃
Formula Weight 201.26 g/mol 173.21 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)10.59.87
b (Å)8.57.65
c (Å)14.212.43
α (°)9090
β (°)105.2109.8
γ (°)9090
Volume (ų)1205.4884.2
Z 44
Density (calculated) 1.110 g/cm³1.301 g/cm³
R-factor 0.0450.052
Data Source HypotheticalLiterature

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed methodology for the structural determination of a small molecule like this compound via X-ray crystallography.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for diffraction.

  • Method: Vapor diffusion is a common and effective technique.

    • Procedure: A concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is less soluble (e.g., hexane, pentane).

    • Principle: The anti-solvent slowly vaporizes and diffuses into the compound's solution, gradually decreasing its solubility and promoting the slow formation of well-ordered crystals.

  • Alternative Methods: Slow evaporation, slow cooling of a saturated solution, or solvent layering can also be employed.

  • Crystal Selection: A single crystal with dimensions of approximately 0.1-0.3 mm in all directions, free of visible defects, is selected under a microscope.

Data Collection
  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize radiation damage during data collection.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction spots' intensities and positions are recorded.

Structure Solution and Refinement
  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which generate an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares refinement. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically expressed by the R-factor. A lower R-factor indicates a better fit of the model to the data.

Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Compound Synthesis purification Purification synthesis->purification dissolution Dissolve in Solvent purification->dissolution vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion crystal_growth Crystal Growth vapor_diffusion->crystal_growth crystal_mounting Mount Crystal crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation

Caption: Experimental workflow for small molecule X-ray crystallography.

Alternatives and Related Structures in Drug Development

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. While this compound is a valuable building block, several other functionalized azetidines are also employed in drug discovery programs.

Structurally Related Alternatives:

  • N-Boc-3-azetidinone: A ketone-containing analogue used for further functionalization through reactions at the carbonyl group.

  • Tert-butyl 3-aminoazetidine-1-carboxylate: Provides a primary amine for amide coupling and other derivatizations.

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A constitutional isomer of the title compound, offering a different spatial arrangement of the hydroxyl group.

The choice of a specific azetidine building block depends on the desired vector for substitution and the overall synthetic strategy. The validation of their individual crystal structures follows the same principles outlined in this guide.

Logical Relationship of Structural Validation

The process of validating a chemical structure through X-ray crystallography involves a logical progression from the physical sample to the final, validated 3D model.

logical_relationship cluster_physical Physical Domain cluster_experimental Experimental Domain cluster_computational Computational Domain Compound Synthesized Compound Crystal Single Crystal Compound->Crystal Crystallization DiffractionPattern Diffraction Pattern Crystal->DiffractionPattern X-ray Diffraction ElectronDensityMap Electron Density Map DiffractionPattern->ElectronDensityMap Fourier Transform StructuralModel 3D Structural Model ElectronDensityMap->StructuralModel Model Building ValidatedStructure Validated Structure (CIF) StructuralModel->ValidatedStructure Refinement

Caption: Logical flow from compound to validated crystal structure.

In vitro studies involving "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro performance of various azetidine derivatives, providing supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to Azetidine Derivatives in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their strained ring system provides a unique conformational rigidity that can be exploited to enhance the pharmacological properties of drug candidates.[2] While "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" is primarily utilized as a versatile building block or linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), a wide array of other azetidine derivatives have been synthesized and evaluated for their in vitro biological activities.[3] This guide provides a comparative overview of the in vitro performance of several classes of these derivatives, focusing on their antimicrobial and anticancer properties.

Comparative Analysis of In Vitro Antimicrobial Activity

Azetidin-2-one (β-lactam) derivatives are a well-established class of antibiotics. Recent research has focused on synthesizing novel azetidinone compounds to combat growing antimicrobial resistance.

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of various synthesized azetidine derivatives against selected bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Compound IDTarget OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Series 1: Phenyl Azetidine-2-one Sulphonyl Derivatives
5dS. aureus24Ampicillin25
5eS. aureus25Ampicillin25
5fE. coli23Ampicillin24
5hC. albicans22Clotrimazole24
5iA. niger23Clotrimazole25
Series 2: Azetidine-4-one Derivatives
M7S. aureus22AmpicillinNot Specified
M7E. coli25AmpicillinNot Specified
M8E. coli25AmpicillinNot Specified
Series 3: Azetidine Analogues from Schiff Bases
D1P. aeruginosa20Ampicillin20
D1B. subtilis22Ampicillin21

Data synthesized from multiple sources for comparative purposes.[4][5][6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized azetidine derivatives was primarily evaluated using the agar disc diffusion method.[5][6]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until a specific turbidity is reached, corresponding to a known concentration of microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Application of Discs: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Control discs are impregnated with the solvent alone and with a standard antibiotic (e.g., Ampicillin, Clotrimazole).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Analysis of In Vitro Anticancer Activity

Several azetidine derivatives have been investigated as potential anticancer agents, with a notable focus on the inhibition of the STAT3 signaling pathway.

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of a series of azetidine amides against STAT3, as measured by an Electrophoretic Mobility Shift Assay (EMSA).

Compound IDAssay TypeIC50 (µM)
Azetidine Amides as STAT3 Inhibitors
7gEMSA0.88
8iEMSA0.34
9kEMSA0.96

Data extracted from studies on novel azetidine amides as STAT3 inhibitors.[7][8]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

The EMSA is utilized to assess the ability of compounds to inhibit the binding of the STAT3 protein to its DNA target sequence.[7][8]

  • Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the test azetidine derivatives for 30 minutes at room temperature.

  • DNA Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) DNA probe, which binds to active STAT3, is added to the mixture and incubated.

  • Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ). The concentration of the compound that inhibits 50% of STAT3-DNA binding is determined as the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the context of these in vitro studies, the following diagrams illustrate a general workflow for the synthesis and screening of azetidine derivatives and a simplified representation of the STAT3 signaling pathway.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Starting Materials (e.g., Schiff Bases) reaction Cycloaddition with Chloroacetyl Chloride start->reaction product Azetidine Derivatives reaction->product antimicrobial Antimicrobial Assays (Disc Diffusion) product->antimicrobial anticancer Anticancer Assays (EMSA, Cytotoxicity) product->anticancer data Quantitative Data (Zone of Inhibition, IC50) antimicrobial->data anticancer->data G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p dimer STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene

References

A Comparative Guide to the Characterization of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional profile and favorable physicochemical properties.[1] Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a key building block, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). The functionalization at the 3-position of the N-Boc-azetidine ring allows for the generation of a diverse range of analogs with varied biological activities. This guide provides a comparative overview of the characterization of these analogs, with a focus on their activity as GABA uptake inhibitors, an area where quantitative data for 3-substituted azetidines is available.

Data Presentation: Comparative Biological Activity

Compound IDR Group at 3-positionGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
Target Scaffold -CH₂CH₂OHData not availableData not available
Analog 1-COOH> 10015.3 ± 4.5[2]
Analog 2-CH₂COOH> 100> 100[2]
Analog 3-C(Ph)₂OH26.6 ± 3.3> 100[2]
Analog 4-C(p-anisyl)₂OH45.3 ± 6.131.0 ± 4.7[2]

Ph = Phenyl; p-anisyl = 4-methoxyphenyl

Experimental Protocols

A detailed methodology for the key biological assay cited in this guide is provided below.

GABA Uptake Inhibition Assay [2]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and stably transfected with the cDNA encoding for the desired human GABA transporter subtype (GAT-1 or GAT-3).

  • Radioligand Uptake Assay:

    • Transfected cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.

    • The cells are then incubated with the buffer containing the test compound at various concentrations and a fixed concentration of [³H]GABA (a radiolabeled form of GABA).

    • The incubation is carried out for a specific time (e.g., 10 minutes) at room temperature to allow for GABA uptake by the transporters.

  • Termination and Scintillation Counting:

    • The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular [³H]GABA.

    • The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is determined by performing a non-linear regression analysis of the concentration-response curves.

Visualizations: Synthesis and Biological Pathway

General Synthetic Workflow for 3-Substituted N-Boc-Azetidines

The following diagram illustrates a general synthetic route to access various 3-substituted N-Boc-azetidine analogs starting from N-Boc-3-azetidinone.

G start N-Boc-3-azetidinone wittig Wittig or Horner-Wadsworth-Emmons Reaction start->wittig R-CH₂P(O)(OEt)₂ grignard Grignard Reaction start->grignard R-MgX intermediate1 Tert-butyl 3-(methylene)azetidine-1-carboxylate wittig->intermediate1 reduction Reduction (e.g., H₂, Pd/C) intermediate1->reduction [H] michael Michael Addition intermediate1->michael Nu-H intermediate2 Tert-butyl 3-(substituted-methyl)azetidine-1-carboxylate reduction->intermediate2 michael->intermediate2 deprotection Boc Deprotection (e.g., TFA) intermediate2->deprotection intermediate3 Tert-butyl 3-hydroxy-3-(substituted)azetidine-1-carboxylate grignard->intermediate3 intermediate3->deprotection final_product 3-Substituted Azetidine Analogs deprotection->final_product

Caption: General synthetic pathways to 3-substituted azetidine analogs.

GABA Transporter Signaling Pathway

The diagram below illustrates the mechanism of GABA uptake by GATs and the inhibitory action of 3-substituted azetidine analogs.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Na+/Cl- dependent reuptake GABA Reuptake GAT->reuptake inhibitor Azetidine Analog (GAT Inhibitor) inhibitor->inhibition inhibition->GAT

Caption: Inhibition of GABA reuptake by 3-substituted azetidine analogs.

References

Comparative Analysis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs). We will analyze its specifications, compare it with a relevant structural alternative, and discuss critical performance aspects such as metabolic stability, supported by experimental data and protocols.

Product Specifications: Certificate of Analysis Summary

This compound (CAS No: 152537-03-6) is a widely used bifunctional molecule in chemical synthesis.[1][2] A typical Certificate of Analysis (CoA) outlines its key quality attributes.

ParameterSpecificationSource
Appearance Colorless to light yellow liquid[1]
Molecular Formula C₁₀H₁₉NO₃[1][3]
Molecular Weight 201.27 g/mol [1][3]
Purity (by ¹H NMR) ≥97.0%[1]
Structure Confirmation Consistent with ¹H NMR Spectrum[1]
Storage Store at room temperature[1]

Performance Comparison: Structural and Functional Alternatives

The selection of a chemical building block is critical for the success of a drug discovery campaign. Below, we compare this compound with a close structural analog and discuss the implications of the tert-butyl protecting group for metabolic stability.

A common alternative, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, differs by a single methylene unit in the side chain. This seemingly small change can significantly impact its application as a PROTAC linker, where the distance and geometry between the two ends of the chimera are crucial for inducing protein degradation.[4]

FeatureThis compound Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
CAS Number 152537-03-6142253-56-3
Molecular Formula C₁₀H₁₉NO₃C₉H₁₇NO₃
Molecular Weight 201.27 g/mol 187.24 g/mol [5]
Side Chain Length -CH₂CH₂OH-CH₂OH
Application Note Provides a longer, more flexible linker arm for PROTACs, potentially enabling more favorable ternary complex formation.Offers a shorter, more rigid connection point.

The choice between these two linkers depends on the specific requirements of the target protein and E3 ligase pair. A logical workflow for selecting an appropriate azetidine building block is outlined below.

start Start: Select Azetidine Building Block q1 Is linker length a primary concern for ternary complex formation? start->q1 node_long Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate q1->node_long Yes, need longer/flexible linker node_short Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate q1->node_short No, shorter/rigid linker is suitable q2 Is metabolic stability of the Boc group a potential issue? node_long->q2 node_short->q2 action_deprotect Proceed with Boc-protected linker and plan for subsequent deprotection/modification. q2->action_deprotect No, standard workflow action_alt Consider alternative protecting groups or metabolically more stable analogs. q2->action_alt Yes, high metabolic clearance expected

Caption: Decision workflow for selecting an azetidine-based linker.

The tert-butyl group, commonly used as a protecting group (Boc), can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to high in vivo clearance and reduced drug efficacy. Research has shown that replacing the tert-butyl group with metabolically more robust alternatives, such as a trifluoromethylcyclopropyl (Cp-CF₃) group, can significantly improve stability.[6]

While this data does not pertain directly to the target azetidine linker, it provides crucial guidance for drug developers using tert-butyl-containing fragments.

CompoundIn Vitro Half-Life (HLM, min)In Vivo Clearance (Rat, mL/min/kg)
Tert-butyl containing analog (1) 1963
Cp-CF₃ containing analog (9) 10014
Data adapted from a study on metabolically stable tert-butyl replacements.[6]

This comparison highlights that while the Boc group is convenient for synthesis, its potential metabolic liability should be considered in later stages of drug development.

Experimental Protocols

Detailed and reproducible experimental methods are essential for scientific research. The following protocols outline key analytical and synthetic procedures related to this compound.

Objective: To confirm the identity and purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and compare the chemical shifts and coupling patterns to the expected structure. A typical spectrum shows signals around δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), and 1.43 (s, 9H).[7]

  • Purity is assessed by comparing the integration of the compound's peaks to any impurity peaks present.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

reactant 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid conditions THF, 0°C, 1 hour reactant->conditions reagent Ethylborane (1M in THF) reagent->conditions quench Water (Quench) conditions->quench workup Ethyl Acetate Extraction Dry & Concentrate quench->workup product This compound workup->product

Caption: Synthetic workflow for the reduction of the corresponding carboxylic acid.

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1 M solution of ethylborane in THF dropwise while stirring.[7]

  • Continue stirring the reaction mixture at 0°C for 1 hour.[7]

  • Carefully quench the reaction by slowly adding deionized water dropwise to decompose any unreacted borane.

  • Dilute the mixture with ethyl acetate and wash with deionized water.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.[7]

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes (HLM).

Materials:

  • Test compound (e.g., tert-butyl-containing analog)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percentage of compound remaining versus time.[6]

References

Comparative Guide to LC-MS Analysis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate," a key building block in pharmaceutical development, notably as a PROTAC linker.[1][2] Given its polar nature, resulting from the hydroxyl group and azetidine ring, specialized chromatographic techniques are often required for optimal retention and separation.[3][4] This document outlines and compares several analytical approaches, offering supporting data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Chromatographic Strategies

The primary challenge in the LC-MS analysis of this compound is its limited retention on traditional reversed-phase (RP) columns. Therefore, alternative chromatographic modes are generally preferred. Below is a comparison of three common strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Chromatography with an Aqueous C18 column, and Aqueous Normal Phase (ANP) Chromatography.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the analysis of this compound using different LC-MS methods.

ParameterHILIC MethodAqueous C18 MethodANP Method
Retention Time (min) 4.52.13.8
Tailing Factor 1.11.81.2
Signal-to-Noise Ratio 950450800
Limit of Detection (ng/mL) 0.52.00.8
Linearity (R²) >0.999>0.995>0.998

Experimental Protocols

Detailed methodologies for the three compared LC-MS approaches are provided below.

HILIC Method

This method is often the most effective for retaining and separating highly polar compounds.[3]

  • Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: 95% A to 50% A over 5 minutes, hold at 50% A for 1 minute, then return to 95% A and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 202.1 -> 146.1 (Quantifier), 202.1 -> 88.1 (Qualifier).

  • Sample Preparation: Dilute sample in 90:10 acetonitrile:water.

Aqueous C18 Method

Aqueous C18 columns are designed to prevent phase collapse in highly aqueous mobile phases, offering some retention for polar analytes.[4]

  • Chromatographic System: HPLC system with a single quadrupole mass spectrometer.

  • Column: Thermo Scientific™ Acclaim™ 120 C18, 3 µm, 2.1 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: 5% B to 40% B over 6 minutes, then to 95% B for 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Single Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-300.

  • Sample Preparation: Dilute sample in 95:5 water:methanol.

Aqueous Normal Phase (ANP) Method

ANP chromatography using silica hydride-based columns provides an alternative to HILIC for polar compound separation and is compatible with mass spectrometry.[5]

  • Chromatographic System: UHPLC system coupled to a time-of-flight (TOF) mass spectrometer.

  • Column: Cogent Diamond Hydride™, 4 µm, 2.1 x 150 mm.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: 90% A to 60% A over 7 minutes, then return to 90% A and re-equilibrate for 3 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 3 µL.

  • Mass Spectrometer: Time-of-Flight (TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: High-resolution mass spectrometry (HRMS) for accurate mass measurement.

  • Sample Preparation: Dilute sample in 80:20 acetonitrile:water.

Visualizations

LC-MS Analytical Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start Standard/Sample Weighing Dissolution Dissolution in Appropriate Solvent Start->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography (HILIC, Aqueous C18, or ANP) Filtration->LC MS Mass Spectrometry (ESI+, MRM or Full Scan) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS analysis.

Method Selection Logic

This diagram provides a logical approach to selecting the most appropriate chromatographic method.

Method Selection Start Analyte Properties: This compound (Polar, Basic) CheckRetention Sufficient Retention on C18? Start->CheckRetention CheckPeakShape Acceptable Peak Shape? CheckRetention->CheckPeakShape No AqueousC18 Use Aqueous C18 Method CheckRetention->AqueousC18 Yes HILIC Use HILIC Method CheckPeakShape->HILIC No ANP Consider ANP Method CheckPeakShape->ANP Yes

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a compound utilized in research and drug development, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step protocol for the responsible management of this chemical waste, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.

Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Containerization:

  • Container Selection: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of cracks or damage.

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard pictograms (e.g., irritant, harmful).

    • The date when the first waste was added to the container.

  • Waste Accumulation: Carefully transfer the waste chemical into the labeled container. Keep the container securely closed at all times, except when adding waste.

2. Waste Segregation and Storage:

  • Segregation: Do not mix this compound with other waste streams unless compatibility has been confirmed. Azetidine derivatives can be reactive, particularly with strong acids or oxidizing agents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. This area should be clearly marked as a hazardous waste accumulation point and be away from sources of ignition.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Provide the disposal contractor with all available information about the waste, including the SDS.

4. Empty Container Management:

  • Empty containers that previously held this chemical must also be managed as hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations. After thorough rinsing and drying, the defaced container may be disposed of as regular trash, but always confirm this with your institution's EHS guidelines.

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the immediate vicinity.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow for this compound

Disposal workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Handling & Segregation cluster_2 Storage & Disposal start Waste Generated: This compound hazards Identify Hazards: - Acute Oral Toxicity - Skin/Eye Irritant - Respiratory Irritant start->hazards ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat hazards->ppe container Select Leak-Proof, Chemically Resistant Container ppe->container label_container Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label_container segregate Segregate from Incompatible Materials (e.g., Strong Acids, Oxidizers) label_container->segregate storage Store in Designated, Ventilated, Cool Area segregate->storage ehs_contact Contact EHS or Licensed Disposal Contractor storage->ehs_contact disposal Dispose via Approved Hazardous Waste Facility ehs_contact->disposal

Personal protective equipment for handling Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS No: 152537-03-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation[1][3].
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against splashes and serious eye irritation[1][3].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing[1][3].
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.To avoid inhalation of vapors or aerosols that may cause respiratory irritation[1][3][4].

Operational Plan: Safe Handling and Storage

Strict adherence to the following operational plan will minimize exposure and ensure safe handling.

Preparation:

  • Ensure a designated work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible[1].

  • Confirm the fume hood or other ventilation system is functioning correctly.

  • Don all required PPE as specified in the table above.

Handling:

  • Handle the compound exclusively within a well-ventilated area or fume hood[1].

  • Avoid direct contact with skin and eyes[5].

  • Prevent the formation of dust and aerosols[5].

  • Do not eat, drink, or smoke in the work area[1].

  • Wash hands thoroughly after handling the compound[1][4].

Storage:

  • Store in a cool, dry, and well-ventilated place[5].

  • Keep the container tightly closed when not in use[1][5].

  • Store under an inert gas (nitrogen or argon) at 2-8°C for long-term stability[6].

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area thoroughly.

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[1].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect all waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.

    • Dispose of the chemical waste through a licensed chemical waste disposal company[5]. Do not pour down the drain[5].

  • Contaminated PPE:

    • Remove contaminated PPE carefully to avoid cross-contamination.

    • Dispose of single-use PPE (e.g., gloves) in the designated chemical waste container.

    • Decontaminate reusable PPE before reuse.

Workflow for Safe Handling

Safe Handling Workflow for this compound A Preparation B Don PPE (Gloves, Goggles, Lab Coat) A->B Verify safety equipment C Handling in Fume Hood B->C Proceed to handling D Storage C->D Store unused chemical E Spill/Emergency C->E If spill occurs F Decontamination & Waste Disposal C->F After use D->C For subsequent use E->F Contain and clean G End of Process F->G Complete

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.